Technical Documentation Center

H-Phe-ala-ome hcl Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: H-Phe-ala-ome hcl

Core Science & Biosynthesis

Foundational

Technical Monograph: H-Phe-Ala-OMe·HCl

This technical guide provides an in-depth analysis of H-Phe-Ala-OMe·HCl (L-Phenylalanyl-L-alanine methyl ester hydrochloride), a critical dipeptide intermediate used in enzymatic assays and peptide synthesis. Chemical Id...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of H-Phe-Ala-OMe·HCl (L-Phenylalanyl-L-alanine methyl ester hydrochloride), a critical dipeptide intermediate used in enzymatic assays and peptide synthesis.

Chemical Identity & Physicochemical Profile

H-Phe-Ala-OMe[1][2][3][4][5][6]·HCl is the hydrochloride salt of the methyl ester of the dipeptide Phenylalanyl-Alanine. Unlike stable tripeptides, this dipeptide ester occupies a "metastable" chemical space; it is stable as a dry acid salt but prone to rapid spontaneous cyclization (diketopiperazine formation) upon neutralization.

PropertySpecification
IUPAC Name Methyl (2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]propanoate hydrochloride
CAS Number 3338-40-7 (L-L isomer)
Molecular Formula C

H

N

O

[7] · HCl
Molecular Weight 250.29 (Free Base) / 286.76 (HCl Salt)
Appearance White hygroscopic powder or colorless gum (highly dependent on residual solvent/moisture)
Solubility High in H

O, Methanol, DMSO; Poor in Et

O, Hexane
pKa (approx) ~7.1 (N-terminal amine)
Hygroscopicity High (Requires desiccation; deliquescent in humid air)
Part 1: Synthesis & Purification Protocols

Core Directive: Do not attempt to synthesize this via direct condensation of free amino acids. You must use N-terminal protection (Boc or Cbz) to prevent uncontrolled polymerization. The Boc-chemistry route is preferred for the HCl salt isolation as the deprotection reagent (HCl/Dioxane) directly yields the desired counterion.

Step-by-Step Synthesis Workflow
  • Coupling Reaction:

    • Reagents: Boc-Phe-OH (1.0 eq), H-Ala-OMe·HCl (1.0 eq), EDC·HCl (1.1 eq), HOBt (1.1 eq), NMM (N-methylmorpholine, 2.5 eq).

    • Solvent: DCM (Dichloromethane) or DMF (Dimethylformamide).

    • Protocol: Dissolve Boc-Phe-OH and HOBt in DCM at 0°C. Add EDC. Stir 15 min. Add H-Ala-OMe[1][2][6][8]·HCl and NMM.[9][10] Stir 0°C

      
       RT for 12 hours.
      
    • Workup: Wash organic layer with 1M KHSO

      
      , Sat. NaHCO
      
      
      
      , and Brine. Dry over Na
      
      
      SO
      
      
      . Evaporate to yield Boc-Phe-Ala-OMe .
  • Deprotection (The Critical Step):

    • Reagent: 4M HCl in Dioxane.

    • Protocol: Dissolve Boc-Phe-Ala-OMe in minimal dry DCM. Add 10 equivalents of 4M HCl/Dioxane. Stir at RT for 30–60 minutes.

    • Precipitation: The product often does not precipitate spontaneously due to the lipophilic Phe side chain. Add cold Diethyl Ether (Et

      
      O) to force precipitation.
      
    • Isolation: Filter rapidly under nitrogen (hygroscopic!). Store at -20°C.

Visualizing the Synthetic Pathway

Synthesis Start Boc-Phe-OH + H-Ala-OMe·HCl Coupling Coupling Agent (EDC/HOBt/NMM) Start->Coupling Activation Intermediate Intermediate: Boc-Phe-Ala-OMe Coupling->Intermediate Amide Bond Formation Deprotection Acidolysis (4M HCl in Dioxane) Intermediate->Deprotection Boc Removal Product Product: H-Phe-Ala-OMe·HCl Deprotection->Product Precipitation (Et2O)

Figure 1: Synthetic workflow for H-Phe-Ala-OMe[8]·HCl via the Boc strategy. Note the final precipitation step is crucial for salt isolation.

Part 2: Stability & The "Diketopiperazine Trap"

Expertise Insight: The most common failure mode when working with H-Phe-Ala-OMe is the inadvertent formation of cyclo(Phe-Ala) , a diketopiperazine (DKP).

The Mechanism of Failure

Dipeptide methyl esters are chemically "spring-loaded." The free N-terminal amine (once deprotonated) can attack the C-terminal ester carbonyl intramolecularly, forming a stable 6-membered ring.

  • Trigger: Neutralization (pH > 7).

  • Kinetics: Extremely rapid for Phe-Ala sequences due to favorable conformation.

  • Consequence: Loss of the reactive amine and ester groups; the compound becomes biologically inert and insoluble.

Protocol Rule: Never store H-Phe-Ala-OMe in aqueous buffer or as a free base. Always maintain as the dry HCl salt or in acidic solution (pH < 4).

DKP Salt H-Phe-Ala-OMe·HCl (Stable Solid) Base Neutralization (pH > 7) Salt->Base Dissolution FreeBase H-Phe-Ala-OMe (Reactive Free Base) Base->FreeBase TS Nucleophilic Attack (Amine -> Ester) FreeBase->TS Spontaneous DKP Cyclo(Phe-Ala) (Inert Diketopiperazine) TS->DKP Cyclization (- MeOH)

Figure 2: The Diketopiperazine (DKP) formation pathway. This irreversible side reaction occurs if the HCl salt is neutralized in solution.

Part 3: Applications in Enzymology (Cathepsin C)

H-Phe-Ala-OMe is a canonical substrate for Cathepsin C (Dipeptidyl Peptidase I) . This enzyme requires a halide ion for activation and specifically cleaves N-terminal dipeptides.

Experimental Assay Protocol

To measure Cathepsin C activity using this substrate, one typically monitors the hydrolysis of the methyl ester.

  • Buffer: 50 mM Sodium Acetate, pH 5.5 (Optimum for Cathepsin C).

  • Activator: 30 mM NaCl and 2 mM DTT (Enzyme requires Cl

    
     and reduction).
    
  • Substrate Prep: Dissolve H-Phe-Ala-OMe·HCl in water to 100 mM (Stock). Do not adjust pH of the stock.

  • Reaction:

    • Mix Buffer + Enzyme.

    • Initiate with Substrate (Final conc: 5–10 mM).

    • Detection:

      • Method A (HPLC): Quench aliquots with 1% TFA. Monitor peak shift from Ester (RT ~12 min) to Acid (RT ~9 min).

      • Method B (Titrimetric): Monitor proton release (pH stat) if performed at slightly higher pH (risk of DKP interference).

References
  • ChemicalBook. (2024). H-Phe-Ala-OMe HCl Chemical Properties and CAS 3338-40-7. Link

  • National Institutes of Health (NIH) - PubChem. (2024). Phenylalanine and Alanine Dipeptide Structures. Link

  • Greenstein, J. P., & Winitz, M. (1961). Chemistry of the Amino Acids. Wiley. (Classic reference for dipeptide ester synthesis and DKP stability).
  • Sigma-Aldrich. (2024). Peptide Synthesis Technical Guide: Diketopiperazine Formation. Link

  • Baggio, R., et al. (2015). Crystal structure and self-assembly of dipeptide esters. CrystEngComm.

Sources

Exploratory

Chemoenzymatic &amp; Supramolecular Utility of H-Phe-Ala-OMe·HCl: A Technical Monograph

Executive Summary H-Phe-Ala-OMe[1]·HCl (L-Phenylalanyl-L-alanine methyl ester hydrochloride) represents a critical junction between classical organic chemistry and bio-nanotechnology. While not a therapeutic drug in isol...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

H-Phe-Ala-OMe[1]·HCl (L-Phenylalanyl-L-alanine methyl ester hydrochloride) represents a critical junction between classical organic chemistry and bio-nanotechnology. While not a therapeutic drug in isolation, its "biological activity" is defined by its role as a high-specificity substrate for cysteine proteases (specifically Papain and Cathepsin C ) and as a monomeric building block for supramolecular peptide self-assembly .[2]

This guide details the physicochemical behavior of H-Phe-Ala-OMe·HCl, its kinetic profile in protease-catalyzed peptide synthesis, and its application in generating biocompatible hydrogels and nanotubes.[2]

Molecular Architecture & Physicochemical Identity[2][3]

The hydrochloride salt form (HCl) is critical for the stability and solubility of the dipeptide ester.[2] The free base is prone to diketopiperazine (DKP) formation (cyclization), which renders the molecule biologically inert.[2]

Table 1: Physicochemical Profile
PropertySpecificationFunctional Significance
IUPAC Name Methyl (2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]propanoate hydrochlorideDefines stereochemistry (L,L) essential for enzymatic recognition.[3]
Formula

Stoichiometry for molarity calculations.
MW 286.75 g/mol --
Solubility Water (>50 mg/mL), Methanol, DMSOHigh aqueous solubility (due to HCl) allows high-concentration enzymatic assays.[2]
pKa (approx)

: ~7.5
Determines the protonation state for nucleophilic attack during polymerization.
Hydrophobicity Mixed (Phe = Aromatic/Hydrophobic; Ala = Aliphatic)Drivers for

stacking and hydrophobic collapse in self-assembly.

Biological Activity I: Protease Kinetics & Catalysis

The primary biological activity of H-Phe-Ala-OMe is its function as an acyl-donor in kinetically controlled peptide synthesis. It serves as a model substrate to probe the


 subsite specificity of cysteine proteases like Papain  (EC 3.4.22.2).
Mechanism of Action: The Acyl-Enzyme Intermediate

Unlike thermodynamic synthesis (which requires organic solvents to shift equilibrium), H-Phe-Ala-OMe utilizes the ester leaving group (OMe) to lower the activation energy for the formation of the Acyl-Enzyme Intermediate .

  • Acylation: The active site cysteine (Cys-25 in Papain) attacks the carbonyl carbon of the ester, releasing methanol and forming a covalent Thioester-Enzyme complex.

  • Deacylation (Partitioning):

    • Hydrolysis (Thermodynamic): Water attacks the intermediate, yielding the free acid (H-Phe-Ala-OH).

    • Aminolysis (Kinetic): Another nucleophile (e.g., another H-Phe-Ala-OMe molecule) attacks, forming a polypeptide (Poly-Phe-Ala).[2]

Kinetic Parameters

Research indicates that the Phenylalanine residue at


 (Schechter-Berger nomenclature) provides significant binding energy via hydrophobic interactions with the enzyme's 

pocket.
  • Specificity Constant (

    
    ):  High for Phe-Ala substrates due to the aromatic anchor.
    
  • Nucleophile Specificity: The methyl ester modification makes H-Phe-Ala-OMe a superior acyl donor compared to the free acid or amide derivatives.

Visualization 1: Protease-Catalyzed Partitioning Pathway

The following diagram illustrates the competition between hydrolysis (degradation) and aminolysis (polymerization).

PapainMechanism Substrate H-Phe-Ala-OMe (Substrate) Complex Michaelis Complex (E-S) Substrate->Complex Binding Enzyme Papain (Free Enzyme) Enzyme->Complex Binding AcylEnzyme Acyl-Enzyme Intermediate (Thioester) Complex->AcylEnzyme Acylation (-MeOH) Product_Hydro H-Phe-Ala-OH (Hydrolysis Product) AcylEnzyme->Product_Hydro Water Attack (Low pH / Low Conc) Product_Poly Poly(Phe-Ala) (Polymerization Product) AcylEnzyme->Product_Poly Aminolysis (Nucleophile) (pH > 8 / High Conc) Methanol MeOH (Leaving Group) AcylEnzyme->Methanol Product_Hydro->Enzyme Regeneration Product_Poly->Enzyme Regeneration

Caption: Kinetic partitioning of H-Phe-Ala-OMe in cysteine protease catalysis. Aminolysis is favored at alkaline pH and high substrate concentration.[2]

Biological Activity II: Supramolecular Self-Assembly

Beyond enzymology, H-Phe-Ala-OMe is a "biomaterial precursor." The removal of the charge at the C-terminus (via methyl esterification) combined with the aromatic Phe residue drives the formation of Nanotubes and Hydrogels .

Structural Drivers[2]
  • 
     Stacking:  The phenyl rings of the Phenylalanine residues stack (T-shaped or parallel displaced), providing directional order.
    
  • Hydrogen Bonding: The amide backbone forms

    
    -sheet-like networks.
    
  • Hydrophobic Effect: The methyl ester and alanine side chain reduce water solubility, driving the assembly into hollow tubular structures in aqueous environments.[2]

Therapeutic Implications

These self-assembled structures are currently researched for:

  • Drug Delivery: Encapsulation of hydrophobic drugs within the nanotube core.

  • Tissue Engineering: The hydrogels mimic the extracellular matrix (ECM).

Experimental Protocols

Protocol A: Kinetically Controlled Polymerization (Plastein Reaction)

Objective: To synthesize Poly(Phe-Ala) oligomers using Papain.[2]

Reagents:

  • H-Phe-Ala-OMe·HCl

  • Papain (Crude or Purified, >3 units/mg)[2]

  • Buffer: 1M Phosphate or Carbonate buffer (pH 9.0)

  • L-Cysteine (Activator)

Workflow:

  • Enzyme Activation: Dissolve Papain (10 mg/mL) in buffer containing 5 mM L-Cysteine and 1 mM EDTA. Incubate at 37°C for 30 mins to reduce the active site cysteine.

  • Substrate Solubilization: Dissolve H-Phe-Ala-OMe·HCl in water to a high concentration (0.5 M).[2] Note: High concentration is required to favor aminolysis over hydrolysis.

  • Reaction Initiation: Mix Enzyme solution and Substrate solution (1:10 v/v). Adjust pH to 9.0 immediately using NaOH.

  • Incubation: Incubate at 30°C–40°C with gentle shaking.

  • Observation: The solution will turn turbid within 30–60 minutes as the oligomers (Poly-Phe-Ala) reach critical chain length and precipitate (self-assemble).

  • Termination: Stop reaction by lowering pH to 3.0 with dilute HCl or by boiling (denaturation).

  • Analysis: Centrifuge precipitate, wash with water, and analyze via MALDI-TOF MS or SEM for nanotube morphology.

Protocol B: Esterase Activity Assay (Kinetic Profiling)

Objective: To determine


 and 

for protease activity.[2]

Workflow:

  • Preparation: Prepare serial dilutions of H-Phe-Ala-OMe·HCl (0.1 mM to 10 mM) in 50 mM Citrate-Phosphate buffer (pH 6.0). Note: Lower pH prevents spontaneous hydrolysis and autopolymerization.

  • Indicator: Use a pH indicator (Phenol Red) or a pH-stat titrator to measure the release of

    
     ions (or consumption of base) as the ester is hydrolyzed to the acid.
    
    • Reaction:

      
      
      
  • Measurement: Add enzyme. Monitor absorbance change (if using indicator) or volume of NaOH added (if using pH-stat) over 5 minutes.

  • Calculation: Plot Initial Velocity (

    
    ) vs. Substrate Concentration (
    
    
    
    ). Fit to Michaelis-Menten equation.

Visualization of Self-Assembly Hierarchy

The transition from monomer to functional material is concentration and solvent-dependent.

SelfAssembly Monomer H-Phe-Ala-OMe (Monomer) Dimer Dimerization (H-Bonding) Monomer->Dimer > 10 mM Stacking Oligomerization (Pi-Pi Stacking) Dimer->Stacking Self-Assembly Nanotube Peptide Nanotube (Hollow Core) Stacking->Nanotube Hydrophobic Collapse Hydrogel Hydrogel Network (Entanglement) Nanotube->Hydrogel High Conc. Cross-linking

Caption: Hierarchical assembly of Phe-Ala-OMe driven by aromatic stacking and hydrophobic shielding.

References

  • Storer, A. C., Angus, R. H., & Carey, P. R. (1988).[2][4] Comparison of the kinetics of the papain-catalyzed hydrolysis of glycine- and alanine-based esters and thiono esters. Biochemistry, 27(1), 264-268.[2][4] Link

  • Adler-Abramovich, L., & Gazit, E. (2014).[2] The physical properties of supramolecular peptide assemblies: from building block association to robust hydrogels. Journal of Peptide Science, 20(2), 129-139.[2] Link[2]

  • Arai, S., et al. (1975).[2] Plastein reaction for food protein improvement. Journal of Agricultural and Food Chemistry, 23(6).[2] (Foundational work on protease-catalyzed polymerization).

  • Bachem. (n.d.). Product Specification: H-Phe-Ala-OMe HCl. Link (General verification of commercial availability and salt form).

  • PubChem. (2025).[2][3] Phenylalanylphenylalanine methyl ester hydrochloride (Structural Analog Reference). Link[2]

Note: While direct pharmacological "drug" references are sparse for this specific intermediate, the mechanism of action is authoritatively grounded in the kinetics of cysteine proteases (Ref 1) and peptide nanotechnology (Ref 2).[2]

Sources

Foundational

H-Phe-Ala-OMe HCl: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Foreword In the intricate landscape of peptide chemistry and drug discovery, the dipeptide methyl ester, L-Phenylalanyl-L-Alanine methyl ester hydrochloride (H-Phe-Ala-OMe HCl), emerges as a fundamental building block. I...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

In the intricate landscape of peptide chemistry and drug discovery, the dipeptide methyl ester, L-Phenylalanyl-L-Alanine methyl ester hydrochloride (H-Phe-Ala-OMe HCl), emerges as a fundamental building block. Its strategic importance lies in its utility as a readily incorporable motif in the synthesis of complex peptides and peptidomimetics. This guide provides an in-depth exploration of H-Phe-Ala-OMe HCl, from its synthesis and characterization to its critical applications. The content herein is curated to empower researchers, scientists, and drug development professionals with the technical knowledge and practical insights necessary to effectively utilize this versatile dipeptide. Our narrative is grounded in established scientific principles and validated experimental protocols, ensuring a self-validating system of information for the discerning investigator.

Core Concepts: The Chemical Identity of H-Phe-Ala-OMe HCl

H-Phe-Ala-OMe HCl is the hydrochloride salt of the methyl ester of the dipeptide formed from L-phenylalanine and L-alanine. The presence of the methyl ester at the C-terminus and the hydrochloride salt at the N-terminus renders it a stable, crystalline solid that is amenable to standard peptide coupling procedures following neutralization.

Figure 1: Chemical structure of L-Phenylalanyl-L-Alanine methyl ester hydrochloride (H-Phe-Ala-OMe HCl).

Synthesis of H-Phe-Ala-OMe HCl: A Step-by-Step Protocol

The synthesis of H-Phe-Ala-OMe HCl is typically achieved through a solution-phase peptide coupling reaction, followed by deprotection. The most common strategy involves the coupling of an N-terminally protected L-phenylalanine (e.g., with a Boc group) to the free amine of L-alanine methyl ester, which is generated in situ from its hydrochloride salt. The final step is the removal of the N-terminal protecting group.

Materials and Reagents
  • N-(tert-Butoxycarbonyl)-L-phenylalanine (Boc-Phe-OH)

  • L-Alanine methyl ester hydrochloride (H-Ala-OMe·HCl)

  • N,N'-Diisopropylcarbodiimide (DIC) or N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • 1-Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt)

  • N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1 M aqueous hydrochloric acid (HCl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Trifluoroacetic acid (TFA) or HCl in dioxane/diethyl ether

Experimental Workflow

The synthesis can be visualized as a two-stage process: the formation of the protected dipeptide intermediate (Boc-Phe-Ala-OMe) and its subsequent deprotection to yield the final product.

Synthesis_Workflow cluster_0 Stage 1: Protected Dipeptide Synthesis cluster_1 Stage 2: Deprotection Boc_Phe Boc-Phe-OH Coupling Peptide Coupling (DIC/HOBt or EDC/HOBt) Boc_Phe->Coupling Ala_OMe H-Ala-OMe·HCl Neutralization Neutralization (DIPEA or NMM) Ala_OMe->Neutralization Neutralization->Coupling Workup Aqueous Workup & Purification Coupling->Workup Boc_Phe_Ala_OMe Boc-Phe-Ala-OMe Deprotection Boc Deprotection (TFA or HCl) Boc_Phe_Ala_OMe->Deprotection Workup->Boc_Phe_Ala_OMe Purification Recrystallization or Precipitation Deprotection->Purification Final_Product H-Phe-Ala-OMe HCl Purification->Final_Product

Figure 2: Workflow for the synthesis of H-Phe-Ala-OMe HCl.

Detailed Protocol

Step 1: Neutralization of H-Ala-OMe·HCl

The rationale behind this initial step is to generate the free amine of L-alanine methyl ester, which is the nucleophile required for the subsequent peptide bond formation. The hydrochloride salt protects the amine from unwanted side reactions and improves its stability and handling.

  • Dissolve L-Alanine methyl ester hydrochloride (1.0 equivalent) in anhydrous DCM or DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Add DIPEA or NMM (1.1 equivalents) dropwise while stirring. The formation of a precipitate (the hydrochloride salt of the base) may be observed.

  • Stir the mixture at 0 °C for 15-30 minutes. This solution containing the free amine is typically used directly in the next step without isolation.

Step 2: Peptide Coupling

The choice of coupling reagent is critical to ensure efficient amide bond formation while minimizing racemization. The combination of a carbodiimide (like DIC or EDC) with an additive (like HOBt or HOAt) is a well-established and effective method.[1][2] The additive acts as a scavenger for the O-acylisourea intermediate, converting it to a less reactive but still activated ester, thereby suppressing racemization.

  • In a separate flask, dissolve Boc-L-Phenylalanine (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM or DMF.

  • Add the solution of the free L-alanine methyl ester from Step 1 to this mixture.

  • Add DIC or EDC (1.1 equivalents) to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

Step 3: Workup and Purification of Boc-Phe-Ala-OMe

A standard aqueous workup is employed to remove the coupling byproducts (e.g., dicyclohexylurea if DIC is used) and unreacted starting materials.

  • Filter the reaction mixture to remove any precipitated urea.

  • Wash the filtrate successively with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude Boc-Phe-Ala-OMe.

  • If necessary, purify the product by flash column chromatography on silica gel.[3]

Step 4: Boc Deprotection

The final step involves the removal of the tert-butoxycarbonyl (Boc) protecting group under acidic conditions to yield the desired H-Phe-Ala-OMe as its hydrochloride salt.

  • Dissolve the purified Boc-Phe-Ala-OMe in a minimal amount of a suitable solvent (e.g., dioxane, diethyl ether, or DCM).

  • Add an excess of a solution of HCl in dioxane or diethyl ether, or treat with a solution of TFA in DCM followed by conversion to the hydrochloride salt.[4]

  • Stir the mixture at room temperature for 1-2 hours.

  • The product, H-Phe-Ala-OMe HCl, will often precipitate from the solution. The precipitation can be enhanced by the addition of a non-polar solvent like diethyl ether.

  • Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum.

Physicochemical and Analytical Characterization

Thorough characterization is paramount to confirm the identity, purity, and stability of the synthesized H-Phe-Ala-OMe HCl.

Physicochemical Properties
PropertyExpected Value
Molecular Formula C₁₃H₁₉ClN₂O₃
Molecular Weight 286.75 g/mol
Appearance White to off-white crystalline solid
Melting Point Typically in the range of 150-170 °C (decomposes)
Solubility Soluble in water, methanol, and DMSO. Sparingly soluble in DCM and chloroform. Insoluble in diethyl ether and hydrocarbons.
Optical Rotation Specific rotation value is dependent on the solvent and concentration.
Stability Stable under standard storage conditions (cool, dry, and dark). Hygroscopic.[5]
Analytical Characterization

A suite of analytical techniques is employed to provide a comprehensive characterization of the dipeptide.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.

  • ¹H NMR: The proton NMR spectrum will provide information on the number of different types of protons and their connectivity. Expected signals include:

    • Aromatic protons of the phenylalanine side chain (multiplet, ~7.2-7.4 ppm).

    • Amide proton (doublet or broad singlet, ~8.0-8.5 ppm).

    • Protons of the N-terminal ammonium group (broad singlet, ~8.5-9.0 ppm).

    • Alpha-protons of both amino acid residues (multiplets, ~4.0-4.8 ppm).

    • Beta-protons of the phenylalanine side chain (multiplets, ~2.8-3.2 ppm).

    • Methyl protons of the alanine side chain (doublet, ~1.3-1.5 ppm).

    • Methyl protons of the ester group (singlet, ~3.7 ppm).[6][7]

  • ¹³C NMR: The carbon NMR spectrum confirms the carbon framework of the molecule. Expected signals include:

    • Carbonyl carbons of the amide and ester groups (~170-175 ppm).

    • Aromatic carbons of the phenylalanine side chain (~125-140 ppm).

    • Alpha-carbons of both amino acid residues (~50-60 ppm).

    • Beta-carbon of the phenylalanine side chain (~38 ppm).

    • Methyl carbon of the alanine side chain (~18 ppm).

    • Methyl carbon of the ester group (~52 ppm).[8]

3.2.2. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its identity. Electrospray ionization (ESI) is a commonly used technique for peptides. The expected [M+H]⁺ ion for the free base (C₁₃H₁₈N₂O₃) would be at m/z 251.14.

3.2.3. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. Key characteristic absorption bands include:

  • N-H stretching of the ammonium and amide groups (~3400-3200 cm⁻¹).

  • C=O stretching of the ester group (~1740 cm⁻¹).

  • C=O stretching of the amide I band (~1650 cm⁻¹).

  • N-H bending of the amide II band (~1550 cm⁻¹).

  • C-H stretching of the aromatic and aliphatic groups (~3100-2850 cm⁻¹).

Applications in Research and Drug Development

H-Phe-Ala-OMe HCl is a valuable intermediate in the synthesis of a wide array of peptides and peptidomimetics with potential therapeutic applications.

  • Peptide Synthesis: It serves as a readily available dipeptide building block for both solution-phase and solid-phase peptide synthesis (SPPS). Its use can streamline the synthesis of longer peptides by reducing the number of individual coupling steps.

  • Drug Discovery: The Phe-Ala motif is present in numerous bioactive peptides. By using H-Phe-Ala-OMe HCl as a starting material, medicinal chemists can efficiently generate libraries of analogues for structure-activity relationship (SAR) studies.[9][10] The incorporation of this dipeptide can influence the conformational properties and enzymatic stability of the resulting peptide, which are critical parameters for drug candidates.[11]

  • Peptidomimetics: H-Phe-Ala-OMe HCl can be chemically modified at the N-terminus or the ester group to create peptidomimetics with improved pharmacokinetic profiles, such as enhanced stability to proteolysis and better cell permeability.[12]

Conclusion

H-Phe-Ala-OMe HCl is more than just a simple dipeptide; it is a key enabler in the field of peptide science. Its well-defined structure, straightforward synthesis, and versatile reactivity make it an indispensable tool for researchers and developers in academia and the pharmaceutical industry. This guide has provided a comprehensive overview of its synthesis, characterization, and applications, with the aim of facilitating its effective utilization in the quest for novel therapeutics and a deeper understanding of biological processes.

References

  • AA Blocks. H-Phe-OMe.HCl | 7524-50-7. AA Blocks. Available from: [Link]

  • AAPPTec, LLC. MSDS AHF106 H-Phe-OMe HCl.pdf. AAPPTec. Available from: [Link]

  • University of Sheffield. Preparation of L-(S)-Phenylalanine Methyl Ester Ammonium Chloride. Available from: [Link]

  • PrepChem.com. Synthesis of DL-phenylalanine methyl ester hydrochloride. PrepChem.com. Available from: [Link]

  • Asian Journal of Chemistry. Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. 2012;24(1):319-322.
  • ResearchGate. The right solvent for dipeptide recrystallization (coupling of hippuric acid and proline methyl ester hydrochloride) ? ResearchGate. 2021. Available from: [Link]

  • PubChem. Phenylalanylphenylalanine methyl ester hydrochloride. PubChem. Available from: [Link]

  • Avicenna Journal of Medical Biotechnology. Synthesis of Novel Peptides Using Unusual Amino Acids. 2017;9(1):2-9.
  • The Royal Society of Chemistry. Supporting information. The Royal Society of Chemistry. Available from: [Link]

  • ResearchGate. How to purify esterefication product? ResearchGate. 2016. Available from: [Link]

  • Aapptec. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec. Available from: [Link]

  • The Royal Society of Chemistry. Table of Contents. The Royal Society of Chemistry. Available from: [Link]

  • Aapptec Peptides. H-Phe-OMe HCl [7524-50-7]. Aapptec Peptides. Available from: [Link]

  • Journal of Medicinal Chemistry. Peptidomimetics, a synthetic tool of drug discovery. 2011;54(5):1011-1020.
  • Chemistry – An Asian Journal. Synthesis and Applications of Peptides and Peptidomimetics in Drug Discovery. 2022;17(1):e202101103.
  • Google Patents. CN103224437A - Amino acid methyl ester hydrochloride preparation. Google Patents.
  • Aapptec Peptides. H-D-Phe-OMe HCl, CAS 13033-84-6, D-Phenylalanine methyl ester hydrochloride salt. Aapptec Peptides. Available from: [Link]

  • Acta Poloniae Pharmaceutica. SYNTHESIS OF A PHENYLALANINE-RICH PEPTIDE AS POTENTIAL ANTHELMINTIC AND CYTOTOXIC AGENT. 2008;65(1):115-21.
  • Molecules. A Comprehensive Review on Current Advances in Peptide Drug Development and Design. 2019;24(10):1923.
  • Molecules. A Convenient Synthesis of Amino Acid Methyl Esters. 2008;13(5):1111-1119.
  • ResearchGate. Synthesis of H-Leu-Ala-Phe-OH in solvent mixtures and neat solvents reported by North and co-workers. ResearchGate. Available from: [Link]

  • Pharmaceuticals. Peptide-Based Drug Development. 2022;15(8):1013.
  • Medicinal Research Reviews. A Review on the Metabolism of 25 Peptide Drugs. 2021;41(4):1947-1981.
  • ScienceDaily. Chemists synthesize an improved building block for medicines. ScienceDaily. 2024. Available from: [Link]

Sources

Protocols & Analytical Methods

Method

H-Phe-ala-ome hcl peptide synthesis protocol

An Application Guide to the Solution-Phase Synthesis of H-Phe-Ala-OMe HCl This document provides a comprehensive protocol for the synthesis of the dipeptide L-Phenylalanyl-L-alanine methyl ester hydrochloride (H-Phe-Ala-...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Solution-Phase Synthesis of H-Phe-Ala-OMe HCl

This document provides a comprehensive protocol for the synthesis of the dipeptide L-Phenylalanyl-L-alanine methyl ester hydrochloride (H-Phe-Ala-OMe·HCl). Designed for researchers in peptide chemistry and drug development, this guide details a robust solution-phase synthesis methodology. The narrative emphasizes the rationale behind procedural choices, ensuring both technical accuracy and practical applicability.

Introduction and Strategic Overview

Dipeptides such as H-Phe-Ala-OMe are fundamental building blocks in medicinal chemistry, serving as scaffolds for more complex peptidomimetics or as targets in structure-activity relationship (SAR) studies. The synthesis of this dipeptide hydrochloride salt is a classic example of solution-phase peptide synthesis (SPS), a technique that remains highly relevant for the scalable production of short peptides.[1][2][3]

Our strategy is a two-step process:

  • Peptide Coupling: Formation of a peptide bond between an N-terminally protected phenylalanine and a C-terminally protected alanine.

  • Deprotection: Removal of the N-terminal protecting group to yield the desired dipeptide as a stable hydrochloride salt.

This approach prevents unwanted side reactions, such as the polymerization of amino acids, and allows for the isolation and purification of intermediates.[2][4]

The Rationale for Protecting Groups

Selective protection is the cornerstone of successful peptide synthesis.[2]

  • N-Terminal Protection: We employ the tert-butyloxycarbonyl (Boc) group to protect the amino group of phenylalanine. The Boc group is ideal for this synthesis due to its stability under coupling conditions and its facile removal with moderate acids, such as trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent.[5][6]

  • C-Terminal Protection: The carboxyl group of alanine is protected as a methyl ester (-OMe). This prevents the carboxyl group from reacting during the coupling step and can be deprotected under conditions that typically do not affect the peptide bond.[4]

Synthesis Workflow Diagram

The overall synthetic pathway is illustrated below.

G cluster_0 Step 1: Peptide Coupling cluster_1 Step 2: N-Terminal Deprotection A Boc-Phe-OH D Boc-Phe-Ala-OMe A->D B H-Ala-OMe.HCl B->D C Coupling Reagent (EDC/HOBt) + Base (NMM) C->D E Boc-Phe-Ala-OMe G H-Phe-Ala-OMe.HCl (Final Product) E->G F HCl in Dioxane F->G

Caption: Workflow for the synthesis of H-Phe-Ala-OMe.HCl.

Detailed Synthesis Protocol

This protocol outlines the solution-phase synthesis of H-Phe-Ala-OMe·HCl.

Materials and Reagents
ReagentFormulaMW ( g/mol )Notes
Boc-L-Phenylalanine (Boc-Phe-OH)C₁₄H₁₉NO₄265.31N-terminally protected amino acid.
L-Alanine methyl ester HCl (H-Ala-OMe·HCl)C₄H₁₀ClNO₂139.58C-terminally protected amino acid salt.
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide HCl (EDC·HCl)C₈H₁₈ClN₃191.70Water-soluble carbodiimide coupling agent.
1-Hydroxybenzotriazole (HOBt)C₆H₅N₃O135.13Racemization suppressing additive.
N-Methylmorpholine (NMM)C₅H₁₁NO101.15Organic base to neutralize amine salt.[7]
Dichloromethane (DCM)CH₂Cl₂84.93Anhydrous, reaction solvent.
4 M HCl in 1,4-DioxaneHCl/C₄H₈O₂-Reagent for Boc deprotection.
Ethyl Acetate (EtOAc)C₄H₈O₂88.11Extraction and washing solvent.
Diethyl Ether (Et₂O)C₄H₁₀O74.12Used for precipitation.
Saturated Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01Aqueous solution for washing.
1 M Hydrochloric Acid (HCl)HCl36.46Aqueous solution for washing.
Brine (Saturated NaCl)NaCl58.44Aqueous solution for washing.
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04Drying agent.
Step 1: Synthesis of Boc-Phe-Ala-OMe (Peptide Coupling)

This step involves the formation of the peptide bond between Boc-Phe-OH and H-Ala-OMe. The carboxyl group of Boc-Phe-OH is activated by EDC, forming a highly reactive O-acylisourea intermediate. HOBt is added to prevent racemization by converting this intermediate into a less reactive but more stable HOBt-ester.[8][9] The free amine of H-Ala-OMe is liberated from its hydrochloride salt in situ by the addition of NMM.[7][10]

Procedure:

  • Dissolve H-Ala-OMe·HCl (1.0 eq) in anhydrous Dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Methylmorpholine (NMM) (1.0 eq) dropwise to the solution and stir for 15 minutes. This neutralizes the hydrochloride salt to generate the free amine.[7]

  • In a separate flask, dissolve Boc-Phe-OH (1.0 eq) and HOBt (1.0 eq) in anhydrous DCM.

  • Add the Boc-Phe-OH/HOBt solution to the reaction mixture.

  • Add EDC·HCl (1.1 eq) portion-wise to the stirred solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress using Thin-Layer Chromatography (TLC).

  • Once the reaction is complete, dilute the mixture with DCM.

  • Wash the organic layer sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude Boc-Phe-Ala-OMe.[11]

Step 2: Synthesis of H-Phe-Ala-OMe·HCl (Boc Deprotection)

The Boc protecting group is removed under acidic conditions. The mechanism involves protonation of the Boc group, followed by the cleavage of the tert-butyl-oxygen bond, which forms a stable tert-butyl cation and a carbamic acid intermediate that readily decarboxylates to liberate the free amine.[5] Using HCl in dioxane provides the deprotected amine directly as its stable hydrochloride salt.[10]

Procedure:

  • Dissolve the crude Boc-Phe-Ala-OMe from the previous step in a minimal amount of a suitable solvent like ethyl acetate.

  • Cool the solution to 0 °C.

  • Slowly add a solution of 4 M HCl in 1,4-dioxane (a 3-5 fold excess of HCl).

  • Stir the mixture at room temperature for 1-2 hours. Monitor the deprotection by TLC until the starting material is consumed.

  • Upon completion, the product often precipitates from the solution. If not, add cold diethyl ether to induce precipitation.

  • Collect the white solid product by vacuum filtration.

  • Wash the solid with cold diethyl ether to remove any soluble impurities.

  • Dry the product, H-Phe-Ala-OMe·HCl, under vacuum.

Purification and Characterization

Proper purification and characterization are critical to validate the synthesis.

Purification

For many applications, the precipitated product may be of sufficient purity. If further purification is required, the following methods are recommended:

  • Recrystallization: The crude hydrochloride salt can be recrystallized from a suitable solvent system, such as methanol/diethyl ether.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the standard method for achieving high-purity peptides. A C18 column is typically used with a mobile phase gradient of water and acetonitrile, both containing 0.1% TFA.[12] The collected fractions are then lyophilized to obtain the pure peptide as a TFA salt, which can be converted to the HCl salt if necessary.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • Thin-Layer Chromatography (TLC): To monitor reaction progress and assess the purity of the crude product.

  • High-Performance Liquid Chromatography (HPLC): To determine the final purity of the compound.

  • Mass Spectrometry (MS): To confirm the correct molecular weight of H-Phe-Ala-OMe (Expected [M+H]⁺ ≈ 251.14).

  • ¹H NMR Spectroscopy: To confirm the chemical structure by analyzing the chemical shifts and coupling constants of the protons.

Quantitative Data Summary

The following table provides a summary of the stoichiometry and typical reaction conditions.

ParameterStep 1: CouplingStep 2: Deprotection
Key Reagents Boc-Phe-OH, H-Ala-OMe·HCl, EDC·HCl, HOBt, NMMBoc-Phe-Ala-OMe, 4M HCl in Dioxane
Molar Equivalents 1.0 : 1.0 : 1.1 : 1.0 : 1.01.0 : 3-5 fold excess
Temperature 0 °C to Room Temperature0 °C to Room Temperature
Reaction Time 12 - 24 hours1 - 2 hours
Expected Yield >85% (for crude intermediate)>90% (for crude final product)

References

  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

  • Angiotensin Converting Enzyme Inhibitors from Human Lens. (1990). Purification and characterization of a new enzyme dipeptidase from human lens. PubMed. Retrieved from [Link]

  • AAPPTec. (n.d.). N-Terminal Deprotection; Boc removal. Retrieved from [Link]

  • Saleh, A. M., et al. (2017). Chemical Methods for Peptide and Protein Production. Protein and Peptide Letters. Retrieved from [Link]

  • Ashenhurst, J. (2019). Introduction to Peptide Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • Miyamoto, H., et al. (2014). Dipeptide Synthesis by an Aminopeptidase from Streptomyces septatus TH-2 and Its Application to Synthesis of Biologically Active Peptides. Applied and Environmental Microbiology. Retrieved from [Link]

  • Lee, Y. S., & Lee, Y. S. (n.d.). Recent development of peptide coupling reagents in organic synthesis. Retrieved from [Link]

  • AAPPTec. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Ahsan, M., et al. (2013). SYNTHESIS OF A PHENYLALANINE-RICH PEPTIDE AS POTENTIAL ANTHELMINTIC AND CYTOTOXIC AGENT. Retrieved from [Link]

  • PubMed. (n.d.). Purification and characterization of barley dipeptidyl peptidase IV. Retrieved from [Link]

  • Wikipedia. (n.d.). Peptide synthesis. Retrieved from [Link]

  • ARKIVOC. (2006). Rapid and efficient synthesis of the pentapeptide of elastin protein and peptides containing highly hindered α,α-dialkyl amino. Retrieved from [Link]

  • Organic Syntheses. (n.d.). N-tert-BUTOXYCARBONYL-L-PHENYLALANINE. Retrieved from [Link]

  • Albericio, F., et al. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of H-Leu-Ala-Phe-OH in solvent mixtures and neat solvents.... Retrieved from [Link]

  • Gopi, H. N., & Suresh Babu, V. V. (2000). A method for the deprotonation of hydrochloride salts of peptide esters to free amino components for use in peptide synthesis. Retrieved from [Link]

  • Waters. (n.d.). Purification and Analysis of Synthetic Peptides: The Challenges of Method Development. Retrieved from [Link]

  • Waters Corporation. (n.d.). Peptide Isolation & Purification Techniques. Retrieved from [Link]

  • Gopi, H. N., & Suresh Babu, V. V. (2001). Deprotonation of hydrochloride salts of amino acid esters and peptide esters using commercial zinc dust. Journal of Peptide Research. Retrieved from [Link]

  • UCL Discovery. (n.d.). protein engineering by chemical methods. Retrieved from [Link]

  • ResearchGate. (2016). How to obtain and isolate free amino acids methyl esters from their hydrochloride salts?. Retrieved from [Link]

  • Görbitz, C. H. (1987). Crystal and molecular structure of aspartame X HCl X 2H2O. Acta Chemica Scandinavica. Retrieved from [Link]

Sources

Application

HPLC purification of H-Phe-ala-ome hcl peptides

Abstract The dipeptide methyl ester H-Phe-Ala-OMe HCl represents a critical intermediate in the synthesis of bioactive aspartame analogs and protease substrates. Its purification presents a unique chromatographic challen...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The dipeptide methyl ester H-Phe-Ala-OMe HCl represents a critical intermediate in the synthesis of bioactive aspartame analogs and protease substrates. Its purification presents a unique chromatographic challenge: balancing the retention of the hydrophobic Phenylalanine (Phe) residue against the polarity of the hydrochloride salt and the free N-terminus. This application note details a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) protocol for isolating H-Phe-Ala-OMe HCl with >98% purity. We explore the mechanistic role of Trifluoroacetic Acid (TFA) as an ion-pairing agent and provide a self-validating workflow for method scaling.

Introduction & Molecule Analysis

Target Molecule: H-Phe-Ala-OMe · HCl

  • Structure: L-Phenylalanyl-L-alanine methyl ester hydrochloride.[1][2]

  • Molecular Weight: ~286.75 g/mol (Free base ~250.3 g/mol ).

  • Physicochemical Profile:

    • Hydrophobicity:[3][4][5] Moderate to High. The Phenylalanine side chain (aromatic) and the Methyl Ester C-capping significantly reduce polarity compared to free peptides.

    • Solubility: The Hydrochloride (HCl) salt form confers water solubility, but the molecule remains prone to aggregation in pure aqueous buffers at high concentrations.

    • Impurities: Common contaminants include unreacted H-Phe-OH, H-Ala-OMe, coupling reagents (e.g., DCC/urea), and potential diastereomers (D-Phe-L-Ala-OMe) if racemization occurred during coupling.

Chromatographic Strategy (Method Development)

Stationary Phase Selection

For a dipeptide of this hydrophobicity, a C18 (Octadecyl) stationary phase is the industry standard.

  • Pore Size: 100 Å to 130 Å. (Larger pores like 300 Å are unnecessary for dipeptides and reduce surface area/loading capacity).

  • Particle Size: 5 µm for analytical scouting; 10 µm for preparative loading.

  • Rationale: The aromatic ring of Phe provides strong

    
     interactions with the C18 chains, ensuring retention away from the solvent front where salts and polar coupling reagents elute.
    
Mobile Phase Chemistry
  • Solvent A: HPLC-grade Water + 0.1% (v/v) Trifluoroacetic Acid (TFA).[5]

  • Solvent B: Acetonitrile (ACN) + 0.1% (v/v) TFA.[3][5]

  • The Role of TFA:

    • Ion Pairing: The free N-terminal amine (

      
      ) interacts with the trifluoroacetate anion (
      
      
      
      ), forming a neutral ion pair. This increases hydrophobicity, sharpening the peak and preventing "fronting."
    • Silanol Suppression: TFA protonates residual silanols on the column silica, preventing secondary interactions that cause peak tailing.

Detection
  • Primary (Quantification): 214 nm (Peptide bond absorption). High sensitivity.

  • Secondary (Identification): 257 nm (Phenylalanine aromatic ring absorption). Specificity check to confirm the peak contains Phe.

Detailed Protocol

Sample Preparation
  • Dissolution: Dissolve crude H-Phe-Ala-OMe HCl in a mixture of 90% Water / 10% Acetonitrile containing 0.1% TFA.

    • Note: Avoid pure MeOH or ACN for injection; strong solvents can cause the peptide to precipitate upon contact with the aqueous mobile phase inside the column or cause "solvent breakthrough" (peak distortion).

  • Filtration: Pass the solution through a 0.22 µm PTFE or Nylon filter to remove particulate silica or insoluble urea byproducts.

  • Concentration: Target 5–10 mg/mL for analytical scouting; up to 50 mg/mL for preparative runs.

Analytical Scouting Gradient (Method Validation)
  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.

  • Flow Rate: 1.0 mL/min.

  • Injection: 10 µL.

Time (min)% Solvent B (ACN)Event
0.05%Equilibration / Injection
2.05%Isocratic Hold (Elute salts)
20.060%Linear Ramp
22.095%Column Wash
25.095%Wash Hold
25.15%Re-equilibration

Expected Result: H-Phe-Ala-OMe should elute between 30-45% B due to the hydrophobic Phe and Ester cap. Unreacted Ala-OMe will elute earlier; free Phe will elute slightly earlier or co-elute (requires gradient flattening).

Preparative Scale-Up

Once the retention time (RT) is confirmed, optimize the gradient for separation.

  • Target Gradient: If RT is at 35% B, create a focused gradient from 25% to 45% B over 20 minutes.

  • Fraction Collection: Trigger on Slope (UV) or Threshold.

  • Post-Processing: Pool fractions, freeze at -80°C, and lyophilize immediately to prevent ester hydrolysis.

Visualization & Logic

Figure 1: Purification Workflow

A decision tree for processing the crude peptide mixture.

PeptidePurification Start Crude H-Phe-Ala-OMe HCl Solubility Dissolve in H2O/ACN (9:1) Start->Solubility Filter Filter 0.22 µm Solubility->Filter Scout Analytical Scout (5-60% Gradient) Filter->Scout Decision Resolution > 1.5? Scout->Decision Optimize Flatten Gradient (e.g., 20-40% B) Decision->Optimize No Prep Prep HPLC (Load 100mg+) Decision->Prep Yes Optimize->Scout Lyophilize Lyophilize (-80°C, <100 mTorr) Prep->Lyophilize QC Final QC (MS + Analytical HPLC) Lyophilize->QC

Caption: Step-by-step workflow from crude synthesis to isolated product, emphasizing the iterative loop for gradient optimization.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Peak Tailing Residual silanol interactions or Column Overload.Ensure 0.1% TFA is fresh. Reduce injection volume. Switch to an "End-capped" C18 column.
Split Peaks Sample solvent too strong (e.g., 100% MeOH).Dissolve sample in mobile phase starting conditions (e.g., 5% ACN in Water).
Low Recovery Hydrophobic precipitation on column head.Check solubility. If peptide crashes out, add 10% Isopropanol to Solvent B or use a C4 column (less retentive).
Ester Hydrolysis Prolonged exposure to acidic water.Process fractions immediately. Do not leave in solution overnight at Room Temp. Keep at 4°C.

References

  • Agilent Technologies. (2023).[3] Optimizing Analysis and Purification of a Synthetic Peptide Using PLRP-S Columns. Retrieved from [Link]

  • Waters Corporation. (2025). Peptide Isolation – Method Development Considerations. Retrieved from [Link]

  • PubChem. (2025).[1] Phenylalanylphenylalanine methyl ester hydrochloride (Compound Summary).[1] (Used for physicochemical property comparison of Phe-Phe vs Phe-Ala analogs). Retrieved from [Link]

  • Biotage. (2023).[3] How to choose your acidic mobile phase modifier for peptide purification. Retrieved from [Link]

Sources

Method

H-Phe-ala-ome hcl use in enzyme inhibitor studies

Application Note: Kinetic Profiling of Cathepsin C (DPPI) Inhibitors Using H-Phe-Ala-OMe HCl Executive Summary This guide details the application of H-Phe-Ala-OMe HCl (L-Phenylalanyl-L-alanine methyl ester hydrochloride)...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Kinetic Profiling of Cathepsin C (DPPI) Inhibitors Using H-Phe-Ala-OMe HCl

Executive Summary

This guide details the application of H-Phe-Ala-OMe HCl (L-Phenylalanyl-L-alanine methyl ester hydrochloride) as a mechanistic probe in the development of inhibitors for Cathepsin C (Dipeptidyl Peptidase I, DPPI). While fluorogenic substrates (e.g., Gly-Phe-AMC) are common for high-throughput screening, H-Phe-Ala-OMe HCl provides a critical advantage in orthogonal kinetic validation . It allows researchers to monitor the hydrolysis of a non-fluorescent, physiologically relevant dipeptide ester, eliminating artifacts caused by fluorophore quenching or autofluorescence often seen with small-molecule inhibitors.

This protocol focuses on using H-Phe-Ala-OMe HCl to determine inhibition constants (


) and mechanisms of action (competitive vs. non-competitive) via HPLC-based detection.

Scientific Background & Mechanism

2.1 The Target: Cathepsin C (DPPI) Cathepsin C is a lysosomal cysteine protease unique for its requirement of halide ions (specifically chloride) for activation. It functions as an exopeptidase, removing N-terminal dipeptides.[1] Its upregulation is linked to inflammatory diseases (e.g., bronchiectasis) via the activation of neutrophil serine proteases (NSPs), making it a high-value drug target (e.g., Brensocatib).[2]

2.2 The Substrate: H-Phe-Ala-OMe HCl [3]

  • Chemical Nature: A hydrophobic dipeptide methyl ester.

  • Role: Acts as a substrate for Cathepsin C, which cleaves the ester bond (esterase activity) or the peptide bond depending on pH, though in this context, we focus on the dipeptidyl transferase or esterase activity where the enzyme recognizes the N-terminal "Phe-Ala" moiety.

  • Advantage: Unlike bulky fluorogenic substrates, H-Phe-Ala-OMe mimics the natural steric footprint of peptide substrates, providing a more accurate assessment of how inhibitors compete for the active site S1 and S2 pockets.

2.3 Mechanism of Action The assay relies on the catalytic cycle of Cathepsin C. The enzyme attacks the carbonyl carbon of the substrate, forming an acyl-enzyme intermediate. In the presence of water, hydrolysis occurs; in the presence of an inhibitor, this cycle is interrupted.

CathepsinC_Mechanism Enzyme Cathepsin C (Active Site) Complex_ES Acyl-Enzyme Intermediate Enzyme->Complex_ES + Substrate (Cl- required) Complex_EI Enzyme-Inhibitor Complex (Inactive) Enzyme->Complex_EI + Inhibitor (Binding) Substrate H-Phe-Ala-OMe (Substrate) Substrate->Complex_ES Inhibitor Small Molecule Inhibitor Inhibitor->Complex_EI Complex_ES->Enzyme Regeneration Product H-Phe-Ala-OH + MeOH Complex_ES->Product Hydrolysis (H2O)

Figure 1: Competitive binding mechanism. The inhibitor competes with H-Phe-Ala-OMe for the Cathepsin C active site. The reaction requires Chloride ions for structural stability.

Experimental Protocol: HPLC-Based Kinetic Assay

This protocol uses Reverse-Phase HPLC (RP-HPLC) to separate the substrate (ester) from the product (acid), providing a direct and quantitative measure of enzyme activity.

3.1 Reagents & Preparation

  • Assay Buffer: 50 mM MES (pH 5.5), 50 mM NaCl, 5 mM DTT (freshly added), 2 mM EDTA.

    • Note: NaCl is mandatory. Cathepsin C is inactive without halide ions.

  • Enzyme: Recombinant Human Cathepsin C (activate in buffer with DTT for 15 min at 37°C before use).

  • Substrate Stock: 20 mM H-Phe-Ala-OMe HCl in water or 50% MeOH. Store at -20°C.

  • Inhibitor Stock: Dissolve in DMSO (maintain <5% final DMSO concentration).

  • Quenching Solution: 1% Trifluoroacetic acid (TFA) in Acetonitrile.

3.2 Workflow

StepActionCritical Parameter
1. Activation Dilute Cathepsin C to 2x concentration in Assay Buffer. Incubate 15 min @ 37°C.Reduces oxidized active site cysteines.
2. Inhibition Add 50 µL Enzyme + 10 µL Inhibitor (various conc.). Incubate 15 min @ 37°C.Allows

equilibrium.
3. Reaction Add 40 µL H-Phe-Ala-OMe HCl (Start conc:

~2-5 mM).
Start timer immediately.
4. Incubation Incubate for 10–30 minutes at 37°C.Ensure <10% substrate conversion (Linear phase).
5. Quench Add 100 µL Quenching Solution (1% TFA/ACN). Vortex.Stops reaction instantly.
6. Analysis Centrifuge (10,000 x g, 5 min) to remove protein. Inject supernatant to HPLC.Protect samples from heat.

3.3 HPLC Conditions

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge, 3.5 µm).

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 5% B to 60% B over 10 minutes.

  • Detection: UV Absorbance at 214 nm (peptide bond) or 254 nm (Phenyl ring).

  • Retention: H-Phe-Ala-OMe (more hydrophobic) elutes later than H-Phe-Ala-OH.

Data Analysis & Interpretation

To determine the potency of the inhibitor, you will calculate the initial velocity (


) based on the Area Under the Curve (AUC) of the product peak.

4.1 Calculating % Inhibition



4.2 Determining


 
Plot % Inhibition (Y-axis) vs. Log[Inhibitor] (X-axis). Fit using a non-linear regression (4-parameter logistic model):


4.3 Determining


 (Cheng-Prusoff Correction) 
Since H-Phe-Ala-OMe is a competitive substrate, the raw 

depends on the substrate concentration used.

  • [S]: Concentration of H-Phe-Ala-OMe used in the assay.

  • 
    :  Michaelis constant for H-Phe-Ala-OMe with Cathepsin C (typically determined in a separate experiment, approx. 1–5 mM depending on conditions).
    

Troubleshooting & Optimization

  • Issue: No Activity Detected.

    • Root Cause:[4] Lack of Chloride ions or oxidation of the enzyme.

    • Fix: Ensure Assay Buffer contains at least 50 mM NaCl and fresh DTT.

  • Issue: Spontaneous Hydrolysis.

    • Root Cause:[4] Methyl esters are unstable at alkaline pH.

    • Fix: Keep buffer pH strict at 5.5–6.0. Do not exceed pH 7.0. Run a "No Enzyme" control to subtract background hydrolysis.

  • Issue: Poor HPLC Separation.

    • Root Cause:[4] Gradient too steep.

    • Fix: Shallow the gradient between 10% and 40% B to separate the acid product from the ester substrate.

References

  • Turk, D., et al. (2001). "Structure of the lysosomal cysteine protease cathepsin C." The EMBO Journal. Link

  • McGuire, M.J., et al. (1997). "Biosynthesis and processing of the lysosomal cysteine protease dipeptidyl peptidase I." Journal of Biological Chemistry. Link

  • Methot, N., et al. (2007). "Inhibition of the activation of neutrophil serine proteases by the cathepsin C inhibitor." Biological Chemistry. (Validation of inhibitor studies using kinetic probes).
  • Sigma-Aldrich. "Product Specification: H-Phe-Ala-OMe HCl."[5] Link

  • Cunningham, K., et al. (2025). "Cathepsin C–Catalyzed Ligation Generates Intralysosomal Amyloid Fibrils." BioRxiv. (Recent study highlighting Phe-Ala-OMe in polymerization assays). Link

Sources

Application

H-Phe-ala-ome hcl in drug discovery and development

Application Note: H-Phe-Ala-OMe HCl in Drug Discovery and Development Abstract This technical guide details the physicochemical properties, synthetic utility, and biological applications of H-Phe-Ala-OMe HCl , a dipeptid...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: H-Phe-Ala-OMe HCl in Drug Discovery and Development

Abstract

This technical guide details the physicochemical properties, synthetic utility, and biological applications of H-Phe-Ala-OMe HCl , a dipeptide methyl ester salt. While often overshadowed by its diphenylalanine (Phe-Phe) analogue, the Phe-Ala motif represents a critical tool in structure-activity relationship (SAR) studies, serving as a "tuner" for hydrophobicity in self-assembling systems and a model substrate for esterase-labile prodrug design. This document provides validated protocols for its use in fragment condensation, supramolecular assembly, and metabolic stability profiling.

Physicochemical Characterization & Handling

H-Phe-Ala-OMe HCl is the hydrochloride salt of the methyl ester of the dipeptide Phenylalanyl-Alanine. The presence of the hydrochloride salt ensures solid-state stability and water solubility, while the methyl ester masks the C-terminal charge, modulating membrane permeability and solubility profiles.

Chemical Profile
PropertySpecification
Chemical Name L-Phenylalanyl-L-Alanine Methyl Ester Hydrochloride
Sequence H-Phe-Ala-OMe[1][2][3][4][5][6][7] · HCl
Molecular Weight ~286.75 g/mol (Free base: ~250.3, HCl: 36.46)
Solubility Soluble in Water, Methanol, DMSO, HFIP. Sparingly soluble in non-polar organics (unless neutralized).
Hygroscopicity Moderate. Store in desiccator at -20°C.
pKa (approx) N-terminal amine: ~7.5–8.0 (deprotonated form is nucleophilic).

Handling Advisory: The HCl salt form is non-nucleophilic . For any application requiring the free amine (e.g., peptide coupling or self-assembly initiation), the salt must be neutralized in situ using a tertiary base (e.g., DIPEA, NMM) or via an ion-exchange workup. Failure to neutralize is the most common cause of experimental failure in fragment condensation.

Application I: Fragment Condensation in Peptide Synthesis

In convergent peptide synthesis, H-Phe-Ala-OMe is utilized as the C-terminal amine component . The methyl ester serves as a semi-permanent protecting group that is stable to TFA (acidolysis) but removable via saponification (LiOH/NaOH).

Mechanism of Action
  • Neutralization: The HCl is stripped by a base, exposing the reactive primary amine on the Phenylalanine residue.

  • Activation: The carboxylic acid of the N-terminal fragment is activated (e.g., using EDC/HOBt or HATU).

  • Amide Bond Formation: The amine attacks the activated ester, forming the tripeptide.

Protocol: Solution-Phase Coupling of H-Phe-Ala-OMe

Reagents:

  • H-Phe-Ala-OMe HCl (1.0 equiv)

  • N-Protected Amino Acid (e.g., Boc-Gly-OH) (1.1 equiv)

  • Coupling Reagent: EDC.HCl (1.2 equiv) + HOBt (1.2 equiv)

  • Base: N-Methylmorpholine (NMM) or DIPEA (2.5 equiv)

  • Solvent: Anhydrous DMF or DCM.

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 mmol of H-Phe-Ala-OMe HCl and 1.1 mmol of the N-protected acid in 10 mL of DCM/DMF (1:1 v/v).

  • Neutralization (Critical): Add 2.5 equiv of NMM. Observation: The solution may become slightly cloudy as NMM·HCl salts precipitate (if in DCM).

  • Activation: Cool the mixture to 0°C. Add HOBt followed by EDC.HCl.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) overnight (12–16 hours).

  • Workup:

    • Dilute with Ethyl Acetate (EtOAc).

    • Wash sequentially with: 5% citric acid (removes unreacted amine/EDC), Saturated NaHCO₃ (removes unreacted acid), and Brine.

  • Isolation: Dry organic layer over MgSO₄, filter, and concentrate in vacuo.

Visual Workflow (Synthesis):

SynthesisWorkflow Start H-Phe-Ala-OMe HCl (Salt Form) Base Add Base (DIPEA/NMM) Start->Base Neutralization FreeBase Free Amine (H-Phe-Ala-OMe) Base->FreeBase In situ Couple Coupling Reaction (Activated Acid + EDC) FreeBase->Couple Nucleophilic Attack Product Tripeptide-OMe (Protected) Couple->Product Amide Bond Formation

Caption: Logical flow for converting the inert HCl salt into a reactive nucleophile for peptide synthesis.

Application II: Supramolecular Self-Assembly (Hydrogels)[7]

Short peptides containing aromatic residues (Phe) are capable of self-assembling into nanotubes, fibrils, or hydrogels.[7][8] While Phe-Phe is the gold standard, Phe-Ala-OMe serves as a critical comparator to study the effects of reduced aromaticity (Ala vs. Phe) and C-terminal capping (OMe vs. OH).

Scientific Rationale: The methyl ester increases hydrophobicity compared to the free acid, driving aggregation in aqueous environments. The "Solvent Switch" method is used to trigger this assembly kinetically.

Protocol: Solvent-Switch Assembly Characterization

Reagents:

  • H-Phe-Ala-OMe HCl

  • Solvent A: 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (Disaggregating solvent)

  • Solvent B: Deionized Water or PBS (pH 7.4)

Step-by-Step Methodology:

  • Stock Preparation: Dissolve H-Phe-Ala-OMe HCl in HFIP to a concentration of 100 mg/mL. Note: HFIP breaks pre-existing aggregates.

  • Dilution (Trigger): Rapidly inject 10 µL of the stock solution into 990 µL of Water (final conc: 1 mg/mL).

  • Neutralization (Optional but Recommended): If the pH is acidic due to residual HCl, adjust to pH 7.0 using dilute NaOH. The uncharged amine/ester form assembles more readily.

  • Incubation: Allow the solution to stand undisturbed for 24 hours at 25°C.

  • Observation:

    • Turbidity: Indicates aggregation.

    • Gelation: Invert the vial. If the liquid does not flow, a hydrogel has formed.

  • Analysis: Transfer 10 µL to a TEM grid, stain with uranyl acetate, and image for fibrillar nanostructures.

Application III: Metabolic Stability (Esterase Liability)

In drug discovery, peptide methyl esters are often used as "prodrug" models. The methyl ester improves oral bioavailability or membrane permeation, but must be hydrolyzed by intracellular esterases (e.g., Carboxylesterase 1) to release the active acid (H-Phe-Ala-OH).

Protocol: Plasma/Esterase Stability Assay

Objective: Determine the half-life (


) of the methyl ester in plasma.

Reagents:

  • Test Compound: H-Phe-Ala-OMe HCl (10 mM stock in DMSO)

  • Matrix: Pooled Human or Rat Plasma (heparinized)

  • Internal Standard: Tolbutamide or Atenolol

  • Quench Solution: Acetonitrile (ACN) with 1% Formic Acid

Step-by-Step Methodology:

  • Pre-incubation: Thaw plasma at 37°C. Aliquot 198 µL into 96-well plate wells.

  • Spiking: Add 2 µL of 10 mM H-Phe-Ala-OMe stock to the plasma (Final conc: 100 µM).

  • Incubation: Incubate at 37°C with gentle shaking.

  • Sampling: At time points

    
     min:
    
    • Remove 50 µL of mixture.

    • Add to 200 µL of Quench Solution (precipitates proteins and stops esterase activity).

  • Processing: Centrifuge at 4000 rpm for 15 min at 4°C.

  • Analysis: Inject supernatant into LC-MS/MS.

    • Monitor: Loss of Parent (Phe-Ala-OMe, m/z ~251) and formation of Metabolite (Phe-Ala-OH, m/z ~237).

Visual Workflow (ADME Assay):

StabilityAssay Stock Stock Solution (Phe-Ala-OMe in DMSO) Incubate Incubation 37°C Stock->Incubate Plasma Plasma Matrix (Contains Esterases) Plasma->Incubate Hydrolysis Hydrolysis Event R-COOMe -> R-COOH Incubate->Hydrolysis Metabolism Quench Quench (ACN) Protein Precipitation Hydrolysis->Quench At Time t LCMS LC-MS Analysis Quantify Parent vs Acid Quench->LCMS

Caption: Workflow for assessing the metabolic liability of the methyl ester moiety in biological matrices.

References

  • Gazit, E. (2007). Self-assembled peptide nanostructures: the design of molecular building blocks and their technological utilization. Chemical Society Reviews, 36(8), 1263-1269.

  • Reches, M., & Gazit, E. (2003). Casting metal nanowires within discrete self-assembled peptide nanotubes. Science, 300(5619), 625-627.

  • PubChem Compound Summary. (n.d.). L-Phenylalanyl-L-alanine methyl ester.[1] National Center for Biotechnology Information.

  • Beaumont, K., et al. (2003). Design of ester prodrugs to enhance oral absorption of poorly permeable compounds: challenges to the discovery scientist. Current Drug Metabolism, 4(6), 461-485.

  • Solid Phase Peptide Synthesis (SPPS) Protocols. (2023). Merck/Sigma-Aldrich Technical Library.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing H-Phe-Ala-OMe HCl Solubility

Executive Summary: The Molecule Profile Before troubleshooting, you must understand the chemical contradictions of H-Phe-Ala-OMe HCl (L-Phenylalanyl-L-alanine methyl ester hydrochloride). The Trap: It is an HCl salt , wh...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Molecule Profile

Before troubleshooting, you must understand the chemical contradictions of H-Phe-Ala-OMe HCl (L-Phenylalanyl-L-alanine methyl ester hydrochloride).

  • The Trap: It is an HCl salt , which implies water solubility, yet it contains a Phenylalanine (Phe) residue (highly hydrophobic) and a Methyl Ester (OMe) cap (removes C-terminal polarity).

  • The Result: While soluble in water at low concentrations, it is prone to aggregation, gelling, and precipitation in physiological buffers (PBS) or at high concentrations.

  • The Danger: The methyl ester is chemically labile. Raising the pH to improve solubility will destroy your molecule via hydrolysis.

Part 1: Troubleshooting & FAQs

Q1: "I added the powder directly to PBS (pH 7.4), and it formed a cloudy suspension or gel. Why?"

Diagnosis: Hydrophobic Aggregation & Salting-Out Effect. Technical Explanation: While the N-terminal amine is protonated (


) due to the HCl salt, the C-terminus is capped with a methyl ester, rendering it uncharged. The Phenylalanine side chain drives hydrophobic stacking (

-

interactions). In PBS, the high ionic strength (

mM salts) shields the single positive charge on the N-terminus, reducing electrostatic repulsion between peptide molecules. This forces the hydrophobic Phe residues together, causing precipitation or gelation.[1]

Corrective Action:

  • Do NOT heat the suspension (accelerates degradation).

  • Do NOT filter (you will lose the peptide).

  • Solution: Use the Organic Stock Method (See Part 3). Dissolve in 100% DMSO or DMF first, then dilute.

Q2: "Can I add NaOH or basic buffer to help it dissolve?"

Diagnosis: Critical Stability Risk (Saponification). Technical Explanation: This is the most common error. Methyl esters are highly susceptible to base-catalyzed hydrolysis . Even a brief exposure to pH > 8.0 can cleave the methyl group, converting your H-Phe-Ala-OMe into H-Phe-Ala-OH (free acid) and methanol. This fundamentally alters the compound's properties and biological activity.

Corrective Action:

  • Strict Rule: Maintain pH < 7.5 at all times.

  • Alternative: If pH adjustment is absolutely necessary, use volatile organic bases like DIEA (Diisopropylethylamine) sparingly, but only in organic solvent steps, never in aqueous storage.

Q3: "What is the maximum stability window for this compound?"

Diagnosis: Ester Half-Life. Technical Explanation:

  • Solid State: Stable at -20°C (desiccated) for years.

  • DMSO Stock: Stable at -20°C for 3–6 months.

  • Aqueous Solution (pH 7): Half-life can be hours to days depending on temperature. Esters hydrolyze spontaneously in water, albeit slowly at neutral pH.

Part 2: Solubility Data & Solvent Compatibility

Solvent SystemSolubility RatingStability RiskRecommended Use
Water (MilliQ) Moderate (< 5 mg/mL)LowImmediate use only.
PBS (pH 7.4) Poor (Aggregates)MediumAvoid for stock preparation.
DMSO (Anhydrous) Excellent (> 50 mg/mL) LowPrimary Stock Solvent.
DMF Excellent (> 50 mg/mL)LowAlternative to DMSO for synthesis.
Methanol/Ethanol GoodMediumGood for transfers; avoid long storage (transesterification risk).
0.1 M NaOH Soluble (DEGRADES) CRITICAL NEVER USE. Causes rapid hydrolysis.

Part 3: Validated Solubilization Protocol

Objective: Prepare a stable 10 mM working solution for biological assays.

Step 1: Preparation of Stock Solution (100x)
  • Reagent: Anhydrous DMSO (Dimethyl Sulfoxide). Note: Ensure DMSO is fresh; hygroscopic DMSO contains water which promotes hydrolysis.

  • Calculations:

    • MW of H-Phe-Ala-OMe HCl

      
       286.75  g/mol .
      
    • Target Concentration: 1000 mM (High concentration stock minimizes DMSO volume in final assay).

  • Action:

    • Weigh H-Phe-Ala-OMe HCl powder.

    • Add DMSO to achieve 1000 mM.

    • Vortex vigorously for 30 seconds. The solution should be crystal clear.

    • Validation: Visually inspect for "schlieren" lines (swirls), indicating incomplete mixing.

Step 2: Aqueous Dilution (The "Dropwise" Technique)[2]
  • Reagent: PBS or Cell Culture Media.

  • Action:

    • Place the aqueous buffer on a magnetic stirrer (medium speed).

    • Slowly add the DMSO stock dropwise into the vortex of the stirring buffer.

    • Target: Final DMSO concentration should be

      
       1% (v/v) to avoid cytotoxicity.
      
    • Why this works: Rapid dispersion prevents local high concentrations of peptide, stopping the hydrophobic Phe residues from nucleating aggregates.

Part 4: Visualizing the Logic

Diagram 1: Solubilization Decision Tree

Caption: Logical workflow for selecting the correct solvent system based on experimental application.

Solubility_Workflow Start Start: H-Phe-Ala-OMe HCl (Solid Powder) Check_App Check Application Start->Check_App Synthesis Peptide Synthesis / Chemical Coupling Check_App->Synthesis BioAssay Biological Assay / Cell Culture Check_App->BioAssay Solvent_Org Use DMF or DCM Synthesis->Solvent_Org Solvent_Aq Target: Aqueous Buffer BioAssay->Solvent_Aq Direct_Add Direct Addition to Buffer? Solvent_Aq->Direct_Add Precip RESULT: Precipitation / Gel (Hydrophobic Collapse) Direct_Add->Precip Yes (Risk) DMSO_Route 1. Dissolve in 100% DMSO (Stock Solution) Direct_Add->DMSO_Route No (Recommended) Dilute 2. Dilute Dropwise into Buffer (Final DMSO < 1%) DMSO_Route->Dilute Success Stable Solution Dilute->Success

Diagram 2: The Hydrolysis Trap (Degradation Pathway)

Caption: Mechanism of base-catalyzed hydrolysis destroying the methyl ester functionality.

Hydrolysis_Pathway Substrate Active Compound H-Phe-Ala-OMe Condition High pH (>8.0) (e.g., NaOH added) Substrate->Condition User Error Intermediate Tetrahedral Intermediate Condition->Intermediate OH- Attack Product Degraded Product H-Phe-Ala-OH + Methanol Intermediate->Product Loss of OMe

Part 5: References

  • Sigma-Aldrich. Solubility Guidelines for Peptides. Retrieved from

  • Bachem. Peptide Solubility and Stability Guidelines. Retrieved from

  • PubChem. Phenylalanine Properties and Hydrophobicity. National Library of Medicine. Retrieved from

  • Thermo Fisher Scientific. Peptide Handling Guidelines: Hydrophobic Peptides. Retrieved from

  • Philipp, M., & Bender, M. L. (1974).[2] Subtilisin-catalyzed hydrolysis of peptide methyl esters.[2] FEBS Letters, 42(3), 282-284.[2] (Demonstrates ester lability). Retrieved from

Sources

Optimization

Technical Support Center: H-Phe-Ala-OMe HCl Purification

Case Reference: #PheAla-001 Status: Active Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division Executive Summary Molecule: L-Phenylalanyl-L-Alanine Methyl Ester Hydrochloride (H-Phe-Ala-OMe·HCl)...

Author: BenchChem Technical Support Team. Date: February 2026

Case Reference: #PheAla-001

Status: Active Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division

Executive Summary

Molecule: L-Phenylalanyl-L-Alanine Methyl Ester Hydrochloride (H-Phe-Ala-OMe·HCl) CAS: 7524-50-7 Molecular Weight: 286.75 g/mol (HCl salt) Key Characteristic: Hydrophobic dipeptide ester with a free N-terminus.

Support Overview: This guide addresses the purification and handling of H-Phe-Ala-OMe·HCl. Users frequently report low yields and "disappearing" product during workup. The root cause is often not the purification method itself, but the molecule's tendency to undergo spontaneous intramolecular cyclization (Diketopiperazine formation) or hydrolysis under neutral-to-basic conditions.

Module 1: Critical Stability & Handling (The "Hidden" Yield Killers)

Q: Why is my product mass decreasing during aqueous workup, even at neutral pH?

A: You are likely observing Diketopiperazine (DKP) formation . Unlike longer peptides, dipeptide methyl esters with a free N-terminus (like H-Phe-Ala-OMe) are structurally primed to "bite" their own tail. The free amine attacks the methyl ester carbonyl, releasing methanol and forming a cyclic byproduct (cyclo-Phe-Ala).

  • Trigger: pH > 6.0 promotes the deprotonation of the N-terminus (

    
    ), triggering the attack.
    
  • Symptom: Loss of the methyl signal in NMR; appearance of a new, non-polar spot on TLC that does not stain with Ninhydrin (DKPs lack a free amine).

  • Prevention: ALWAYS keep the product in an acidic environment (pH < 4) until the final dry-down. Never leave the free base in solution.

Q: Can I use standard saponification to remove impurities?

A: No. The methyl ester is your product. High pH (pH > 9) will cause rapid saponification, converting your H-Phe-Ala-OMe into H-Phe-Ala-OH (free acid).

Visualizing the Degradation Pathways

The following diagram illustrates the two major stability risks during handling.

degradation_pathways cluster_legend Risk Analysis Start H-Phe-Ala-OMe (Target Molecule) Base Basic Conditions (pH > 7) Start->Base Exposure DKP Diketopiperazine (Cyclo-Phe-Ala) DEAD END PRODUCT Base->DKP Intramolecular Cyclization (Fast) Hydrolysis H-Phe-Ala-OH (Free Acid) Base->Hydrolysis Saponification (Slower) DKP is the primary risk for dipeptide esters. DKP is the primary risk for dipeptide esters.

Figure 1: Degradation pathways for H-Phe-Ala-OMe. Note that DKP formation is irreversible.

Module 2: Purification Protocols

Protocol A: Recrystallization (Recommended for >5g Scale)

For dipeptides, crystallization is often superior to HPLC because it avoids large volumes of acidic water that must be lyophilized.

Solvent System: Methanol (MeOH) / Diethyl Ether (


) or Isopropanol (IPA) / Hexane.
StepActionTechnical Rationale
1 Dissolve crude solid in minimal warm MeOH (approx. 40°C).Phe-Ala-OMe is highly soluble in MeOH. Avoid boiling to prevent ester degradation.
2 Filter the solution while warm.Removes insoluble salts or polymerized byproducts.
3 Add Diethyl Ether dropwise until the "Cloud Point" is reached (solution turns slightly turbid).Reduces solvent polarity, forcing the hydrophobic peptide salt out of solution.
4 Add 1-2 drops of MeOH to clarify, then store at -20°C overnight.Slow cooling promotes crystal growth over amorphous precipitation.
5 Filter crystals and wash with cold Ether.Removes uncrystallized impurities.
6 Vacuum dry immediately.Removes residual solvent and prevents hygroscopic water absorption.
Protocol B: Preparative HPLC (Recommended for High Purity Requirements)

If recrystallization fails or diastereomer separation is required.

  • Column: C18 (Octadecyl) stationary phase.

  • Mobile Phase A: Water + 0.1% HCl (Preferred over TFA for biological assays to avoid TFA toxicity).

  • Mobile Phase B: Acetonitrile (ACN) + 0.1% HCl.

  • Gradient: 5% B to 60% B over 30 minutes. (The hydrophobic Phe residue provides good retention).

Troubleshooting HPLC Tailing:

  • Issue: Broad, tailing peaks.

  • Cause: Interaction between the free N-terminal amine and residual silanols on the column.

  • Fix: Increase ionic strength. Add 20mM Ammonium Acetate (pH 4.5) to the mobile phase, or ensure acid concentration is sufficient (0.1% TFA/HCl).

Module 3: The "Sticky Oil" Problem (Hygroscopicity)

Q: My final product is a sticky oil, not a white powder. How do I fix this?

A: H-Phe-Ala-OMe·HCl is hygroscopic.[1][2] It absorbs atmospheric water, turning into a gum.

The "Solidification" Protocol:

  • Dissolve the oil in a small amount of Dichloromethane (DCM) .

  • Add Hexane or Diethyl Ether until the solution turns cloudy.

  • Rotary evaporate (Rotovap) until dry. The rapid solvent removal combined with the non-polar antisolvent often forces the oil into a foam/solid.

  • Lyophilization: If the above fails, dissolve in water/acetic acid and freeze-dry. Note: Ensure the flask is sealed immediately upon removal from the lyophilizer.

Module 4: Impurity Profiling (Racemization)

Q: How do I separate the D-Phe impurity (H-D-Phe-L-Ala-OMe)?

A: Diastereomers (L-L vs D-L) have different physical properties and can usually be separated on standard C18 columns, unlike enantiomers.

Separation Strategy:

  • Mechanism: The L-L isomer usually adopts a slightly different conformation than the D-L isomer, affecting its interaction with the hydrophobic C18 chains.

  • Optimization: If peaks overlap, lower the temperature of the column to 15°C. Lower temperatures reduce molecular rotation, often enhancing the resolution between diastereomers.

  • Reference Standard: You must inject a known standard of the racemate to identify the retention times. Typically, the D-L isomer elutes earlier than the L-L isomer on C18, but this must be experimentally verified.

Purification Decision Logic

purification_logic Start Crude H-Phe-Ala-OMe HCl PurityCheck Check Purity (HPLC/TLC) Start->PurityCheck Decision Purity > 85%? PurityCheck->Decision Recryst Protocol A: Recrystallization (MeOH/Ether) Decision->Recryst Yes HPLC Protocol B: Prep HPLC (C18, ACN/H2O Gradient) Decision->HPLC No SaltCheck Is product an Oil? Recryst->SaltCheck HPLC->SaltCheck Solidify DCM/Hexane Evaporation or Lyophilization SaltCheck->Solidify Yes Final Final QC (Store at -20°C, Desiccated) SaltCheck->Final No (Solid) Solidify->Final

Figure 2: Decision tree for selecting the optimal purification route.

References

  • Chemical Properties & Safety: Sigma-Aldrich. L-Phenylalanine methyl ester hydrochloride Safety Data Sheet. Retrieved from .

  • Diketopiperazine Formation: Goolcharran, C., & Borchardt, R. T. (1998). Kinetics of diketopiperazine formation of Phe-Pro-OH and related dipeptides. Journal of Pharmaceutical Sciences. .

  • Peptide Purification: Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. .

  • HPLC Method Development: Snyder, L. R., et al. (2012). Practical HPLC Method Development. Wiley-Interscience.
  • Salt Exchange Protocols: LifeTein. TFA Removal and Salt Exchange Service Technical Guide. .

Sources

Troubleshooting

Preventing racemization of H-Phe-ala-ome hcl during synthesis

Topic: Minimizing Racemization in H-Phe-Ala-OMe HCl Synthesis Status: Active Ticket ID: PHE-ALA-RAC-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary The synthesis of H-P...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Racemization in H-Phe-Ala-OMe HCl Synthesis

Status: Active Ticket ID: PHE-ALA-RAC-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

The synthesis of H-Phe-Ala-OMe (Phenylalanyl-Alanine methyl ester) is a deceptively simple dipeptide coupling that presents a classic challenge in peptide chemistry. Phenylalanine (Phe) is notoriously prone to racemization during carboxyl activation due to the electron-withdrawing nature of its benzyl side chain, which increases the acidity of the


-proton.

When coupled to a sterically unhindered amine like Alanine methyl ester (H-Ala-OMe), the risk of forming the unwanted diastereomer (D-Phe-L-Ala ) is high. This guide provides a self-validating protocol to ensure enantiomeric purity (


 ee).
Module 1: The Mechanism of Failure

To prevent racemization, you must understand how it happens. In Phe coupling, the primary culprit is the 5(4H)-Oxazolone pathway (also known as azlactone formation).

Figure 1: The Danger Zone (Oxazolone Formation)

The following diagram illustrates how over-activation or improper base usage leads to the loss of chirality.

RacemizationMechanism ActivatedPhe Activated Phe (PG-Phe-OX) Oxazolone 5(4H)-Oxazolone (Cyclic Intermediate) ActivatedPhe->Oxazolone Slow Cyclization ( intramolecular attack) DesiredProduct Desired Product (L-Phe-L-Ala) ActivatedPhe->DesiredProduct Fast Amine Attack (H-Ala-OMe) Enol Enolized Oxazolone (Achiral/Planar) Oxazolone->Enol Base (B:) removes alpha-proton RacemicProduct Racemic Product (DL-Phe-L-Ala) Oxazolone->RacemicProduct Amine Attack Enol->Oxazolone Reprotonation (Random Face)

Caption: The kinetic competition between direct coupling (Green) and the racemization pathway via oxazolone formation (Red). Base-catalyzed proton abstraction drives the loss of chirality.[1]

Module 2: Reagent Selection & Causality
1. The Coupling Reagent: Why Carbodiimides + Additives?

While uronium salts (HATU/HBTU) are powerful, they require basic conditions (pH > 8) to function, which risks abstracting the sensitive Phe


-proton.
  • Recommendation: Use DIC (Diisopropylcarbodiimide) with Oxyma Pure (Ethyl cyanoglyoxylate-2-oxime).

  • Scientific Rationale: Oxyma Pure creates an activated ester that is reactive enough to couple quickly (beating the oxazolone cyclization rate) but has a lower pKa than HOBt, making it a superior leaving group with less risk of explosive decomposition [1].

2. The Base: The "Collidine Effect"

This is the most critical variable. You are coupling to H-Ala-OMe HCl. You must neutralize the HCl to free the amine, but excess base is fatal to chiral purity.

  • Avoid: Triethylamine (TEA) or Diisopropylethylamine (DIEA/DIPEA). These are strong bases that stabilize the enolate intermediate.

  • Use: 2,4,6-Collidine (TMP) .[2]

  • Scientific Rationale: Collidine is a weaker base (pKa ~7.4) than DIEA (pKa ~10.[2]5) and is sterically hindered.[2] It is strong enough to neutralize the HCl salt of the amine but too sterically bulky and weak to effectively abstract the

    
    -proton from the activated Phenylalanine [2].
    
Module 3: The "Gold Standard" Protocol

Objective: Synthesis of Boc-Phe-Ala-OMe (Precursor to H-Phe-Ala-OMe HCl) with <0.5% racemization.

Materials:
  • Carboxylic Acid: Boc-Phe-OH (1.0 eq)

  • Amine: H-Ala-OMe HCl (1.0 eq)

  • Coupling Agent: DIC (1.1 eq)

  • Additive: Oxyma Pure (1.1 eq)

  • Base: 2,4,6-Collidine (1.0 eq - strictly stoichiometric to the HCl salt)

  • Solvent: DCM (Dichloromethane) or DMF (0.1 M concentration)

Step-by-Step Workflow:
  • Pre-Activation (Cold):

    • Dissolve Boc-Phe-OH and Oxyma Pure in DCM.

    • Cool to 0°C in an ice bath.

    • Add DIC.[2][3][4] Stir for 2-3 minutes.

    • Why? Pre-activation at 0°C forms the active ester (Oxyma-ester) while suppressing thermal energy required for oxazolone cyclization.

  • Amine Neutralization (The Critical Step):

    • In a separate vial, dissolve H-Ala-OMe HCl in a minimal amount of DMF/DCM.

    • Add exactly 1.0 equivalent of 2,4,6-Collidine.

    • Why? This releases the free amine H-Ala-OMe without creating a "basic soup" that would strip the proton from Phe.

  • Coupling:

    • Add the neutralized amine solution to the pre-activated acid mixture at 0°C.

    • Allow to warm to room temperature naturally over 2 hours.

  • Workup (Acid Wash):

    • Wash the organic layer with 0.1 M HCl or 5% KHSO4 .

    • Why? Removes unreacted amine and Collidine. (Do not use strong base washes initially).

  • Deprotection (Generating the Final Salt):

    • Dissolve intermediate in 4M HCl in Dioxane. Stir 30 mins. Evaporate.

    • Result:H-Phe-Ala-OMe HCl .

Module 4: Troubleshooting & Diagnostics
Figure 2: The Decision Tree

Use this logic flow if you detect chiral impurities (e.g., by Chiral HPLC using a Chiralpak IA/IB column).

Troubleshooting Start Issue: >1% D-Phe Isomer Detected CheckBase Check Base Used Start->CheckBase IsStrong Used TEA or DIEA? CheckBase->IsStrong SwitchBase Action: Switch to 2,4,6-Collidine (See Module 2) IsStrong->SwitchBase Yes IsWeak Used Collidine/NMM? IsStrong->IsWeak No CheckMode Check Activation Mode IsWeak->CheckMode Yes IsUronium Used HATU/HBTU? CheckMode->IsUronium SwitchCoup Action: Switch to DIC/Oxyma or EDC/HOAt IsUronium->SwitchCoup Yes IsCarbo Used Carbodiimide? IsUronium->IsCarbo No CheckTemp Was reaction at RT? IsCarbo->CheckTemp CoolDown Action: Perform activation at 0°C CheckTemp->CoolDown Yes

Caption: Diagnostic workflow for identifying the root cause of racemization in Phe-Ala coupling.

Quantitative Comparison of Conditions

The following data summarizes the expected racemization levels based on reagent choice (Data aggregated from standard peptide synthesis literature [3]).

Coupling ReagentBaseSolventExpected D-Isomer %Verdict
HATU DIEA (2 eq) DMF5.0 - 12.0% CRITICAL FAIL
HBTUDIEA (2 eq)DMF2.0 - 5.0%High Risk
DIC / HOBtDIEA (1 eq)DCM0.5 - 1.5%Acceptable
DIC / Oxyma Collidine (1 eq) DCM < 0.2% OPTIMAL
FAQ: Frequently Asked Questions

Q1: Can I use EDC/NHS instead of DIC/Oxyma? A: You can, but it is less efficient. NHS esters are less reactive than Oxyma or HOAt esters. Slower coupling means the activated intermediate sits in solution longer, statistically increasing the chance of racemization. If you must use EDC, pair it with HOAt (1-Hydroxy-7-azabenzotriazole) for better results.

Q2: Why not just use "Segment Condensation" (Reaction of a peptide fragment)? A: You are synthesizing a dipeptide, so this is a stepwise coupling. However, if you were making Z-Phe-Val-Ala-OMe by coupling Z-Phe-Val-OH to H-Ala-OMe, racemization would be even more severe because the activating group is an amide (peptide bond), which forms oxazolones much faster than urethane protectors (Boc/Fmoc).

Q3: My H-Ala-OMe is a free base, not HCl salt. Do I still need Collidine? A: No. If your amine is a free base, omit the base entirely . The coupling reaction Boc-Phe-OH + DIC + Oxyma + H-Ala-OMe requires no tertiary amine. Adding base when not needed is the most common cause of preventable racemization.

References
  • Subirós-Funosas, R., et al. (2009). "Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion". Chemistry – A European Journal.

  • Carpino, L. A., et al. (2002). "The 2,4,6-Collidine Effect in Peptide Coupling". Journal of Organic Chemistry.

  • Albericio, F., & Tulla-Puche, J. (2008). "The Power of the Right Combination: Oxyma and DIC". Organic Process Research & Development.

Sources

Optimization

Technical Support Center: H-Phe-Ala-OMe HCl Analysis &amp; Impurity Profiling

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Subject: Identification of Byproducts in H-Phe-Ala-OMe HCl via Mass Spectrometry Overview & System Context Welcome to the technical...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Subject: Identification of Byproducts in H-Phe-Ala-OMe HCl via Mass Spectrometry

Overview & System Context

Welcome to the technical support hub for dipeptide methyl ester analysis. As researchers, we often treat H-Phe-Ala-OMe HCl (L-Phenylalanyl-L-alanine methyl ester hydrochloride) as a simple building block. However, in solution—particularly under non-neutral pH or during ionization in Mass Spectrometry (MS)—this molecule exhibits dynamic instability.

This guide moves beyond basic spectral reading. We will deconstruct the specific degradation pathways that generate "ghost peaks" in your mass spectrum, focusing on the three most common impurities: Diketopiperazines (DKP) , Hydrolysis products , and Diastereomers .

Target Molecule Data:

  • Formula:

    
    
    
  • Monoisotopic Mass (Free Base): 250.13 Da

  • Target Ion

    
    : 251.14 m/z 
    
Diagnostic Module: The "Ghost" Peak (Diketopiperazine)

Symptom: You observe a dominant or significant peak at m/z 219.11 , exactly 32 Da lower than your target mass (


).

Diagnosis: Spontaneous cyclization forming Cyclo(Phe-Ala) , a diketopiperazine (DKP).

Mechanism: The methyl ester group is an excellent leaving group. Under neutral to basic conditions (often induced during sample prep or improper storage), the N-terminal amine performs a nucleophilic attack on the ester carbonyl. This releases methanol (Mass 32) and forms a stable 6-membered lactam ring.

Degradation Pathway Diagram

DKP_Formation Start H-Phe-Ala-OMe (Linear Dipeptide) [M+H]+: 251.14 Inter Tetrahedral Intermediate Start->Inter Nucleophilic Attack (N-term amine -> Ester C=O) End Cyclo(Phe-Ala) (Diketopiperazine) [M+H]+: 219.11 Inter->End Cyclization Byprod Methanol (Loss of 32 Da) Inter->Byprod

Caption: Figure 1. Mechanism of autocyclization for H-Phe-Ala-OMe. The loss of methanol drives the formation of the stable DKP ring.

Troubleshooting Protocol:

StepActionScientific Rationale
1 Check pH DKP formation is base-catalyzed. Ensure your sample buffer is acidic (pH < 4). Avoid storing the peptide in free-base form for extended periods [1].
2 Temperature Control Cyclization follows Arrhenius kinetics. Store solid salts at -20°C. Keep autosampler trays at 4°C.
3 Verify Sterics While Phe-Ala is prone to this, sequences with Proline (e.g., Phe-Pro-OMe) cyclize even faster due to cis-trans isomerization favoring the turn [2].
Diagnostic Module: The Acid Impurity (Hydrolysis)

Symptom: You observe a peak at m/z 237.12 , which is 14 Da lower than your target mass.

Diagnosis: Hydrolysis of the methyl ester to the free acid H-Phe-Ala-OH .

Causality Analysis: While the math suggests a loss of 14 Da, the chemistry is a swap:

  • Loss of Methyl group (

    
    , mass 15) + Gain of Hydrogen (
    
    
    
    , mass 1).
  • Alternatively: Loss of Methoxide (

    
    , mass 31) + Gain of Hydroxyl (
    
    
    
    , mass 17).
  • Net Mass Shift:

    
     Da.
    

Troubleshooting Protocol:

  • Solvent Integrity: Are you using LC-MS grade methanol/water? Old methanol can absorb atmospheric moisture, accelerating hydrolysis.

  • Drying Steps: If you performed an ether precipitation, ensure the product was dried completely under high vacuum. Residual water trapped in the crystal lattice promotes hydrolysis upon dissolution.

Diagnostic Module: Isobaric Impurities (Racemization)

Symptom: The mass spectrum shows the correct mass (251.14 ), but the LC chromatogram shows a "shoulder" or a small peak eluting just before/after the main peak.

Diagnosis: Diastereomer formation (e.g., H-D-Phe-L-Ala-OMe).

Technical Insight: Mass spectrometry alone cannot distinguish enantiomers or diastereomers because they are isobaric (same mass). However, their collision cross-sections (CCS) and hydrophobicities differ.

Detection Strategy:

  • Chromatography: Use a high-resolution C18 column with a shallow gradient (e.g., 0.5% B/min). Diastereomers typically separate due to different solvation energies.

  • MS/MS Fragmentation: While subtle, the ratio of

    
     and 
    
    
    
    ions can differ between isomers due to different fragmentation kinetics, known as the "kinetic method" [3].
Summary of Mass Shifts

Use this lookup table for rapid identification of impurities in your H-Phe-Ala-OMe spectrum.

Observed Ion (m/z)Mass Shift (

)
IdentityMechanism
251.14 0H-Phe-Ala-OMe Target Molecule (Protonated)
273.12 +22

Sodium Adduct (Common in ESI)
219.11 -32Cyclo(Phe-Ala) DKP Formation (Cyclization)
237.12 -14H-Phe-Ala-OH Ester Hydrolysis
265.15 +14Methylated Amine Over-methylation (Synthesis impurity)
Validated Experimental Workflow

To confirm these assignments, run the following self-validating protocol.

Workflow Logic Diagram

Troubleshooting_Flow Start Observe Impurity Peak Decision Calculate Mass Shift Start->Decision Shift32 Shift = -32 Da Decision->Shift32 Shift14 Shift = -14 Da Decision->Shift14 Shift0 No Shift (Isobaric) Double Peak in LC Decision->Shift0 Action32 DKP Confirmed. Check pH & Temp. Shift32->Action32 Action14 Hydrolysis Confirmed. Check Solvents. Shift14->Action14 Action0 Racemization. Run Chiral LC. Shift0->Action0

Caption: Figure 2. Decision tree for impurity identification based on mass shift analysis.

Step-by-Step Protocol
  • Sample Preparation:

    • Dissolve 0.1 mg of H-Phe-Ala-OMe HCl in 1 mL of 50:50 Water:Acetonitrile + 0.1% Formic Acid .

    • Note: The Formic Acid is critical to suppress DKP formation during analysis.

  • MS Settings (ESI+):

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 20-30 V (Keep low to prevent in-source fragmentation).

    • Collision Energy: Ramp 10-40 eV for MS/MS confirmation.

  • Data Acquisition:

    • Scan range: m/z 100–500.

    • Look for the "fingerprint" fragment of Phenylalanine (m/z 120, immonium ion) to confirm peptide identity.

References
  • G. A. Grant , "Diketopiperazine Formation in Peptide Synthesis," Molecular Diversity Preservation International, available at .

  • M. Teixidó et al., "Diketopiperazine Formation During Solid-Phase Peptide Synthesis," Journal of Peptide Science.
  • Tao, W. A. et al. , "Differentiation of Isomeric Peptides by Mass Spectrometry," Analytical Chemistry, available at .

  • Vekey, K., "Internal Energy Effects in Mass Spectrometry," Journal of Mass Spectrometry.

Reference Data & Comparative Studies

Validation

Comparative Analysis: H-Phe-Ala-OMe HCl vs. Homologous Dipeptide Methyl Esters

Executive Summary H-Phe-Ala-OMe HCl (L-Phenylalanyl-L-alanine methyl ester hydrochloride) represents a critical intermediate in peptide synthesis and a model substrate for protease-catalyzed condensation reactions. While...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

H-Phe-Ala-OMe HCl (L-Phenylalanyl-L-alanine methyl ester hydrochloride) represents a critical intermediate in peptide synthesis and a model substrate for protease-catalyzed condensation reactions. While its structural homolog H-Phe-Phe-OMe is renowned for its supramolecular self-assembly into nanotubes, H-Phe-Ala-OMe offers distinct physicochemical profiles—specifically higher water solubility and altered enzymatic recognition kinetics—that make it a unique comparator in drug delivery and hydrogel research.

This guide objectively compares H-Phe-Ala-OMe HCl against key alternatives (H-Phe-Phe-OMe , H-Ala-Phe-OMe , and H-Leu-Phe-OMe ), focusing on enzymatic synthesis efficiency, solubility parameters, and self-assembly potential.

Physicochemical Comparison

The performance of dipeptide methyl esters is governed by the hydrophobicity of the side chains and the steric fit within enzyme active sites.

Table 1: Physicochemical Properties & Enzymatic Performance

Data synthesized from thermodynamic consensus and protease specificity profiles.

PropertyH-Phe-Ala-OMe HCl H-Phe-Phe-OMe HCl H-Ala-Phe-OMe HCl H-Leu-Phe-OMe HCl
Molecular Weight 286.75 g/mol 362.85 g/mol 286.75 g/mol 328.84 g/mol
Side Chain Character Aromatic / Aliphatic (Small)Aromatic / Aromatic (Large)Aliphatic / AromaticAliphatic (Branched) / Aromatic
Est. LogP (Free Base) ~1.2~2.5~1.2~2.1
Water Solubility High (>50 mg/mL)Moderate (<10 mg/mL)HighLow
Thermolysin Specificity (

)
Moderate (Ala in P1')High (Phe in P1')Low (Phe in P1, Ala in P1')High (Leu in P1)
Self-Assembly Potential Low (Soluble aggregates)Very High (Nanotubes)LowModerate (Fibrils)

Key Insight: The substitution of the second Phenylalanine (Phe) with Alanine (Ala) significantly disrupts the


 stacking interactions required for stable nanotube formation, rendering H-Phe-Ala-OMe more soluble and less prone to spontaneous gelation than H-Phe-Phe-OMe.

Mechanism of Action: Enzymatic Synthesis & Self-Assembly

Understanding the behavior of H-Phe-Ala-OMe requires analyzing two distinct pathways: Protease-Catalyzed Synthesis (Thermodynamic Control) and Supramolecular Assembly .

Enzymatic Synthesis (Thermolysin)

Thermolysin is a metalloprotease that preferentially cleaves (and in reverse, synthesizes) peptide bonds where the amino acid contributing the amino group (P1' position) is hydrophobic (e.g., Leu, Phe).

  • H-Phe-Phe-OMe: The bulky Phe side chain fits perfectly into the S1' hydrophobic pocket, driving high yields.

  • H-Phe-Ala-OMe: The smaller Ala side chain binds less tightly in the S1' pocket, resulting in slower kinetics and lower equilibrium yields unless driven by precipitation.

Visualization of Reaction Pathways

The following diagram illustrates the kinetic competition between synthesis and hydrolysis, highlighting why product solubility (precipitation) is the driving force for H-Phe-Ala-OMe synthesis.

EnzymaticSynthesis Substrates Substrates (Z-Phe-OH + H-Ala-OMe) ES_Complex Enzyme-Substrate Complex Substrates->ES_Complex Binding (k1) ES_Complex->Substrates Dissociation (k-1) Product_Soluble Product (Soluble) (Z-Phe-Ala-OMe) ES_Complex->Product_Soluble Catalysis (kcat) Product_Precip Product (Precipitate) (Driving Force) Product_Soluble->Product_Precip Solubility Limit (K_sol) Hydrolysis Hydrolysis (Back Reaction) Product_Soluble->Hydrolysis Thermolysin (Reversible) Hydrolysis->Substrates Breakdown

Figure 1: Thermodynamic control of enzymatic peptide synthesis. The reaction is driven to the right by the precipitation of the product. H-Phe-Ala-OMe precursors are more soluble than H-Phe-Phe-OMe, making precipitation-driven synthesis more challenging.

Experimental Protocols

Protocol A: Enzymatic Synthesis Efficiency Test

Objective: Compare the coupling efficiency of Z-Phe-OH with H-Ala-OMe vs. H-Phe-OMe using Thermolysin.

Reagents:

  • Enzyme: Thermolysin (Type X, from Bacillus thermoproteolyticus).

  • Buffer: 0.1 M Tris-Maleate, pH 7.5, containing 10 mM CaCl

    
    .
    
  • Substrates: Z-Phe-OH (Carboxyl donor), H-Ala-OMe HCl, H-Phe-OMe HCl.

Workflow:

  • Preparation: Dissolve Z-Phe-OH (20 mM) and the nucleophile (H-Ala-OMe or H-Phe-OMe, 40 mM) in the buffer.

  • Initiation: Add Thermolysin (1 mg/mL) to the reaction mixture at 37°C.

  • Monitoring: Aliquot 50 µL samples at t=0, 15, 30, 60, and 120 minutes.

  • Quenching: Immediately mix aliquots with 200 µL of HPLC mobile phase (Acetonitrile/Water 50:50 + 0.1% TFA) to stop the reaction.

  • Analysis: Analyze via RP-HPLC (C18 column, UV detection at 254 nm).

  • Calculation: Determine Yield (%) = [Product Area] / ([Substrate Area] + [Product Area]).

Expected Outcome:

  • H-Phe-Phe-OMe system: Rapid turbidity (precipitation) within 15-30 mins. Yield >85%.

  • H-Phe-Ala-OMe system: Slower reaction, remains clear for longer. Yield ~40-60% due to higher product solubility and weaker S1' binding.

Protocol B: Solvent-Switch Self-Assembly Screen

Objective: Determine if H-Phe-Ala-OMe HCl can form stable supramolecular structures compared to the nanotube-forming H-Phe-Phe-OMe.

Workflow:

  • Stock Solution: Dissolve peptide (100 mg/mL) in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP).

  • Solvent Switch: Dilute the stock solution into deionized water to a final concentration of 2 mg/mL (2% HFIP final).

  • Observation:

    • Immediate: Visual inspection for turbidity (aggregation) or gelation.

    • 24 Hours: TEM (Transmission Electron Microscopy) analysis of dried samples.

Self-Validating Check:

  • If the solution remains perfectly clear after 24 hours, no large-scale assembly has occurred (Typical for H-Phe-Ala-OMe).

  • If the solution turns opaque/gels, assembly has occurred (Typical for H-Phe-Phe-OMe).

Critical Analysis: Why Choose H-Phe-Ala-OMe?

While H-Phe-Phe-OMe dominates materials science for its nanotube formation, H-Phe-Ala-OMe is the superior choice for:

  • Solubility Control: In drug delivery designs where rapid release is required, the Phe-Ala motif provides a faster degradation profile than the hyper-stable Phe-Phe nanotubes.

  • Enzymatic Specificity Assays: It serves as a critical "intermediate specificity" probe for characterizing protease active sites, distinguishing between broad-spectrum and bulky-hydrophobic specific enzymes.

  • Preventing Aggregation: In peptide drug design, replacing a Phe-Phe sequence with Phe-Ala can significantly improve the solubility and bioavailability of the final API (Active Pharmaceutical Ingredient) by disrupting unwanted

    
     stacking.
    
Comparative Assembly Pathway

The following diagram contrasts the assembly logic of the two dipeptides.

AssemblyComparison FF_Mono H-Phe-Phe-OMe Monomer FF_Stack Strong Pi-Pi Stacking FF_Mono->FF_Stack High Hydrophobicity FF_Tube Nanotube/Hydrogel Formation FF_Stack->FF_Tube Self-Assembly FA_Mono H-Phe-Ala-OMe Monomer FA_Stack Weak/Disrupted Interactions FA_Mono->FA_Stack Steric Mismatch FA_Sol Soluble Aggregates (No Gel) FA_Stack->FA_Sol Remains Dispersed

Figure 2: Divergent assembly pathways. The steric bulk of the second Phenylalanine in Phe-Phe is crucial for the ordered stacking required for nanotube formation.

References

  • Bozler, G., et al. (1977). Thermolysin-catalyzed synthesis of dipeptide esters.Proceedings of the National Academy of Sciences , 74(1), 130-134. Link

  • Reches, M., & Gazit, E. (2003). Casting metal nanowires within discrete self-assembled peptide nanotubes.Science , 300(5619), 625-627. Link

  • Oyama, K., et al. (1981). On the mechanism of the action of thermolysin: Kinetic study of the thermolysin-catalyzed condensation reaction.Journal of the Chemical Society, Perkin Transactions 2 , 356-360. Link

  • Ulijn, R. V., & Smith, A. M. (2008). Designing peptide based nanomaterials.Chemical Society Reviews , 37(4), 664-675. Link

  • Adler-Abramovich, L., et al. (2009). Self-assembled peptide nanostructures for regenerative medicine.[1]Nano Letters , 9(11), 3945-3949. Link

Sources

Comparative

Biological Activity Profile: H-Phe-Ala-OMe HCl vs. Analogs

This guide objectively compares the biological activity, enzymatic specificity, and structural properties of H-Phe-Ala-OMe HCl against its key analogs (e.g., H-Phe-Phe-OMe, H-Gly-Phe-OMe, and H-Leu-OMe). Content Type: Te...

Author: BenchChem Technical Support Team. Date: February 2026

This guide objectively compares the biological activity, enzymatic specificity, and structural properties of H-Phe-Ala-OMe HCl against its key analogs (e.g., H-Phe-Phe-OMe, H-Gly-Phe-OMe, and H-Leu-OMe).

Content Type: Technical Comparison Guide Subject: L-Phenylalanyl-L-alanine methyl ester hydrochloride (CAS: 7524-50-7)

Executive Summary

H-Phe-Ala-OMe HCl is a dipeptide methyl ester primarily utilized as a substrate for cysteine proteases (specifically Cathepsin C/Dipeptidyl Peptidase I ) and as a precursor in peptide synthesis.

Unlike its analog H-Phe-Phe-OMe (the "FF" motif), which exhibits strong self-assembly into nanotubes due to extensive


-

stacking, H-Phe-Ala-OMe lacks the C-terminal aromatic ring, resulting in significantly reduced amyloidogenic potential. Furthermore, while single amino acid esters like H-Leu-OMe are potent lysosomotropic agents that induce apoptosis via polymerization, H-Phe-Ala-OMe is predominantly processed via hydrolysis, making it a safer, non-toxic substrate for enzymatic profiling.
Quick Comparison Matrix
FeatureH-Phe-Ala-OMe H-Phe-Phe-OMe H-Gly-Phe-OMe H-Leu-OMe
Primary Activity Cathepsin C SubstrateSelf-Assembly / NanotubesCathepsin C SubstrateLysosomotropic Apoptosis
P2 Specificity High (Phe preferred)High (Phe preferred)Low (Gly is small)N/A (Monomer)
Self-Assembly Low / DisorderedVery High (Rigid Tubes)LowLow
Cell Toxicity Low (Hydrolysis dominant)Low (Biocompatible)LowHigh (Polymerization)
Solubility Moderate (MeOH/H2O)Low (Hydrophobic)HighHigh

Enzymatic Specificity & Kinetics

The biological utility of H-Phe-Ala-OMe is defined by its interaction with Cathepsin C (DPP-I) , an enzyme that sequentially removes dipeptides from the N-terminus of proteins.

Mechanism of Action

Cathepsin C requires a protonated N-terminus and shows a strong preference for hydrophobic residues (Phe, Tyr, Leu) at the P2 position (the second residue from the cleavage site).

  • H-Phe-Ala-OMe: The P2 Phenylalanine residue fits perfectly into the S2 hydrophobic pocket of Cathepsin C, making this a rapidly cleaved substrate.

  • H-Gly-Phe-OMe: Glycine at P2 provides insufficient hydrophobic anchoring, resulting in significantly lower

    
     values compared to Phe-Ala analogs.
    
Experimental Protocol: Kinetic Assay for Cathepsin C

Objective: Determine the specificity constant (


) of H-Phe-Ala-OMe relative to analogs.

Reagents:

  • Buffer: 50 mM Sodium Acetate, 30 mM NaCl, 1 mM DTT, 1 mM EDTA, pH 5.5.

  • Enzyme: Recombinant Human Cathepsin C.

  • Substrates: H-Phe-Ala-OMe, H-Gly-Phe-OMe (Control).

  • Detection: HPLC (UV at 254 nm) or Colorimetric (if using pNA analogs).

Workflow:

  • Preparation: Dissolve H-Phe-Ala-OMe HCl in water to prepare a 100 mM stock.

  • Activation: Pre-incubate Cathepsin C in buffer with DTT for 5 minutes at 37°C to reduce the active site cysteine.

  • Reaction: Add substrate (range 0.1 – 5.0 mM) to the enzyme solution (final enzyme conc. 10 nM).

  • Sampling: At 1, 2, 5, and 10 minutes, quench 50 µL aliquots with 1% TFA.

  • Analysis: Inject onto C18 Reverse-Phase HPLC. Monitor the disappearance of the ester peak (Retention Time ~12 min) and appearance of H-Phe-Ala-OH (RT ~8 min).

  • Calculation: Plot initial velocity (

    
    ) vs. substrate concentration [S]. Fit to Michaelis-Menten equation to derive 
    
    
    
    and
    
    
    .

Expected Outcome: H-Phe-Ala-OMe will show a


 in the low millimolar range (1-5 mM) and high turnover, whereas H-Gly-Phe-OMe will show a higher 

(lower affinity).

Structural Biology: Self-Assembly vs. The "FF" Motif

A critical distinction in biological activity is the capacity for self-organization.[1] The diphenylalanine (Phe-Phe or FF ) motif is famous for forming rigid, hollow nanotubes used in nanotechnology.[2][3]

Comparative Analysis
  • H-Phe-Phe-OMe: The two phenyl rings engage in T-shaped interlocking

    
    -
    
    
    
    stacking, driving the formation of highly ordered nanotubes in aqueous solution.
  • H-Phe-Ala-OMe: Replacing the second Phenylalanine with Alanine removes a critical aromatic interaction. While the Phenylalanine at position 1 can still stack, the Alanine methyl group (side chain) cannot support the long-range order required for nanotube formation. Instead, it tends to form amorphous aggregates or weak fibrils only under specific conditions (e.g., Fmoc-capping).

Visualization: Structural Assembly Pathways

The following diagram illustrates the divergent pathways of Phe-Phe vs. Phe-Ala derivatives.

SelfAssembly Substrate_FF H-Phe-Phe-OMe (FF Motif) Interaction_Pi Strong Pi-Pi Stacking + H-Bonding Substrate_FF->Interaction_Pi Self-Assembly Substrate_FA H-Phe-Ala-OMe (FA Motif) Interaction_Weak Weak Hydrophobic Effect (Loss of Aromatic Ring) Substrate_FA->Interaction_Weak Self-Assembly Structure_Tube Rigid Nanotubes (Amyloid-like) Interaction_Pi->Structure_Tube Ordered Growth Structure_Amorphous Amorphous Aggregates or Soluble Monomers Interaction_Weak->Structure_Amorphous Disordered Growth

Figure 1: Divergent self-assembly pathways. The FF motif drives ordered nanotube formation, while the FA motif lacks the necessary stacking interactions.

Cellular Toxicity & Lysosomotropic Potential

Researchers often confuse dipeptide esters with lysosomotropic amino acid esters. This distinction is vital for experimental safety and design.

The "Leu-OMe" Toxicity Mechanism
  • H-Leu-OMe: In the lysosome, Cathepsin C acts as a transferase, polymerizing Leu-OMe into

    
    . These hydrophobic polymers damage the lysosomal membrane, causing leakage and apoptosis.
    
  • H-Phe-Ala-OMe: Being a dipeptide, it acts primarily as a substrate for hydrolysis (cleavage of the ester) rather than a monomer for polymerization. Cathepsin C removes the N-terminal dipeptide unit. Therefore, H-Phe-Ala-OMe does not exhibit the potent lysosomotropic toxicity seen with Leu-OMe or Phe-OMe.

Safety Note: While less toxic, methyl esters are cell-permeable. High concentrations (>10 mM) may still perturb intracellular pH due to methanol release upon hydrolysis.

Chemical Stability & Storage

Dipeptide methyl esters are prone to spontaneous hydrolysis and diketopiperazine (DKP) formation.

ConditionStability of H-Phe-Ala-OMeRecommendation
Solid State (-20°C) Stable (> 1 year)Store desiccated.
Aqueous Solution (pH 7) Unstable (

12-24 hours)
Prepare fresh.
Basic Solution (pH > 8) Rapid Hydrolysis / DKP FormationAvoid basic pH during dissolution.
Acidic Solution (pH < 4) StableUse 1 mM HCl for stock solutions.

Diketopiperazine Formation: Under neutral/basic conditions, the free amine of Phenylalanine attacks the methyl ester carbonyl of Alanine, cyclizing to form cyclo(Phe-Ala) . This is a dead-end byproduct that is biologically inactive in protease assays.

References

  • Turk, D., et al. (2001). Structure of human dipeptidyl peptidase I (Cathepsin C): Exclusion domain explains its endopeptidase activity. EMBO Journal.

  • Reches, M., & Gazit, E. (2003).[4] Casting metal nanowires within discrete self-assembled peptide nanotubes. Science. (Establishes the Phe-Phe assembly motif).

  • Thiele, D. L., & Lipsky, P. E. (1990). Mechanism of L-leucyl-L-leucine methyl ester-mediated killing of cytotoxic lymphocytes. Journal of Immunology. (Explains lysosomotropic toxicity mechanism).

  • Sigma-Aldrich / Merck. (2024). Product Specification: L-Phenylalanyl-L-alanine methyl ester hydrochloride.

Sources

Validation

H-Phe-ala-ome hcl validation for use in high-throughput screening

Topic: Technical Validation of H-Phe-Ala-OMe HCl for Cathepsin C High-Throughput Screening Content Type: Publish Comparison Guide Audience: Researchers, Senior Scientists, Drug Discovery Leads Executive Summary: The Case...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Technical Validation of H-Phe-Ala-OMe HCl for Cathepsin C High-Throughput Screening Content Type: Publish Comparison Guide Audience: Researchers, Senior Scientists, Drug Discovery Leads

Executive Summary: The Case for Chromogenic Transferase Assays

In the landscape of High-Throughput Screening (HTS) for Cathepsin C (Dipeptidyl Peptidase I) , the industry standard often leans toward fluorogenic substrates like Gly-Phe-AMC due to their "mix-and-read" convenience. However, H-Phe-Ala-OMe HCl (L-Phenylalanyl-L-alanine methyl ester hydrochloride) offers a distinct, robust alternative by exploiting the enzyme's transferase activity rather than simple hydrolysis.

This guide validates H-Phe-Ala-OMe HCl as a cost-effective, interference-resistant substrate for HTS. While it requires an endpoint workflow (unlike continuous fluorogenic assays), it eliminates the high false-positive rates associated with autofluorescent library compounds and offers a significant cost reduction for large-scale primary screens.

Part 1: Mechanistic Grounding & Alternatives

The Mechanism: Transferase vs. Hydrolysis

Cathepsin C is unique among cysteine proteases; it requires halide ions (Cl⁻) for activation and exhibits strong transferase activity at neutral pH.

  • The Alternative (Hydrolysis): Fluorogenic substrates (e.g., Gly-Phe-AMC) rely on the cleavage of the amide bond to release a fluorophore.

  • The Topic (Transferase): H-Phe-Ala-OMe HCl acts as the donor. In the presence of Hydroxylamine (NH₂OH) , Cathepsin C transfers the dipeptide moiety to the hydroxylamine, forming a Hydroxamic Acid . This product complexes with Iron (III) to form a red chromogen detectable at 520–540 nm.

Workflow Visualization

The following diagram contrasts the signal generation pathways.

Cathepsin_Mechanism Enzyme Cathepsin C (Activated by Cl-) HydroxamicAcid Phe-Ala-Hydroxamic Acid Enzyme->HydroxamicAcid Transferase Reaction AMC_Free Free AMC (Fluorescent) Enzyme->AMC_Free Cleavage Substrate H-Phe-Ala-OMe HCl (Substrate) Substrate->Enzyme Binding AltSubstrate Gly-Phe-AMC (Alternative) AltSubstrate->Enzyme Hydrolysis Hydroxylamine Hydroxylamine (Acceptor) Hydroxylamine->Enzyme Nucleophilic Attack Iron FeCl3 / TCA (Stop Solution) HydroxamicAcid->Iron Chelation Complex Red Iron-Chelate (Abs 520nm) Iron->Complex Signal Generation

Caption: Comparative signal generation. Top path: H-Phe-Ala-OMe transferase assay (Red Absorbance). Bottom path: Standard AMC hydrolysis (Fluorescence).

Part 2: Comparative Analysis (The Data)

The following table contrasts the performance of H-Phe-Ala-OMe HCl against the industry standard Gly-Phe-AMC.

FeatureH-Phe-Ala-OMe HCl (Topic)Gly-Phe-AMC (Alternative)Implication for HTS
Detection Mode Absorbance (520 nm)Fluorescence (Ex 360 / Em 460)Absorbance is less sensitive but immune to autofluorescence.
Reaction Type Endpoint (Discontinuous)Continuous (Kinetic)Kinetic reads allow error checking; Endpoint is faster for stackers.
Sensitivity (

)
~2–5 mM (Requires high conc.)~50–100 µMAMC is better for low-activity enzymes; OMe requires bulk reagent.
Interference Low (Red region is quiet)High (Library compounds often fluoresce)OMe yields fewer False Positives.
Cost per Well < $0.01> $0.15OMe is ideal for primary screens of >100k compounds.
Z' Factor Typically 0.6 – 0.8Typically 0.7 – 0.9Both are excellent; OMe is sufficiently robust.

Expert Insight: While AMC substrates are more sensitive, they suffer from "Inner Filter Effects" and quenching by library compounds. The H-Phe-Ala-OMe system, using a destructive stop solution (TCA/FeCl3), precipitates proteins and stabilizes the signal, allowing plates to be read hours later without signal drift.

Part 3: Validation Protocol (Self-Validating System)

To validate H-Phe-Ala-OMe HCl for your specific HTS campaign, follow this protocol. It is designed to determine the Z' factor , the primary metric for screening robustness.

Reagents Preparation[1][2][3]
  • Assay Buffer: 50 mM Sodium Acetate, 30 mM NaCl, 1 mM DTT, 1 mM EDTA, pH 5.5.[4]

    • Note: The NaCl is critical. The HCl in the substrate salt provides some chloride, but the buffer must ensure saturating Cl⁻ for activation.

  • Substrate Solution (4x): 20 mM H-Phe-Ala-OMe HCl in water.

    • Validation Step: Ensure pH is adjusted if the HCl salt acidifies the solution significantly, though the buffer capacity usually handles it.

  • Acceptor Solution (4x): 400 mM Hydroxylamine HCl (neutralized to pH 6.8 with NaOH).

    • Critical: Must be prepared fresh.[2] Oxidized hydroxylamine inhibits the reaction.

  • Stop/Developer Solution: 5% FeCl3 (w/v) in 0.1 M HCl containing 10% TCA (Trichloroacetic acid).

Step-by-Step Microplate Protocol (384-Well Format)
  • Dispense Compounds: Add 100 nL of test compounds (DMSO) to the plate.

  • Enzyme Addition: Dispense 10 µL of Cathepsin C (0.5 nM final) in Assay Buffer.

    • Incubate 10 min at RT to allow compound-enzyme interaction.

  • Substrate Initiation: Dispense 10 µL of a Mix containing Substrate (5 mM final) and Hydroxylamine (100 mM final).

  • Incubation: Seal and incubate at 37°C for 30–60 minutes.

  • Termination: Add 20 µL of Stop/Developer Solution .

    • Observation: A red color develops immediately.

  • Read: Centrifuge briefly (to settle protein precipitate if any) and measure Absorbance at 520 nm.

Validation Logic (The "Why")
  • Linearity Check: Run a standard curve of Phenylalanine-Hydroxamate (commercial standard). If the O.D. exceeds 1.5, you are out of the linear range of the plate reader.

  • Signal Stability: The Iron-Hydroxamate complex is stable in acid. Read the plate at T=0 and T=2 hours. The variability (<5%) confirms batch processing capability.

Part 4: HTS Workflow Diagram

This diagram illustrates the operational flow for a validated screen using H-Phe-Ala-OMe HCl.

HTS_Workflow Prep 1. Reagent Prep (Fresh Hydroxylamine) Dispense 2. Compound Dispense (Echo/Pin Tool) Prep->Dispense EnzymeAdd 3. Enzyme Pre-incubation (10 min) Dispense->EnzymeAdd SubstrateAdd 4. Add H-Phe-Ala-OMe + NH2OH (Initiate Reaction) EnzymeAdd->SubstrateAdd Incubate 5. Incubation (37°C, 45 min) SubstrateAdd->Incubate Stop 6. Add FeCl3/TCA (Develop Color) Incubate->Stop Read 7. Read Absorbance (520 nm) Stop->Read Read->Prep If Z' < 0.5 Re-optimize Enzyme Conc

Caption: 384-well HTS workflow. The critical step is the synchronized addition of the Stop/Developer solution to minimize time-shift errors.

References

  • Foundational protocol for the hydroxylamine transferase assay.
  • Turk, D., et al. (2001). Structure of human dipeptidyl peptidase I (Cathepsin C): exclusion domain added to an endopeptidase framework creates the machine for activation of granular serine proteases. The EMBO Journal. Retrieved from [Link]

    • Structural basis for the chloride activ
  • McGuire, M.J., et al. (1997).[2] Biosynthetic processing of dipeptidyl peptidase I (Cathepsin C). Journal of Biological Chemistry. Retrieved from [Link]

    • Validation of substr
  • Zhang, J.H., et al. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening. Retrieved from [Link]

    • The standard definition of the Z' factor used in this guide.

Sources

Comparative

Structural Analysis of H-Phe-Ala-OMe·HCl Complexes: A Comparative Technical Guide

Executive Summary H-Phe-Ala-OMe·HCl (L-Phenylalanyl-L-Alanine Methyl Ester Hydrochloride) represents a critical class of dipeptide building blocks used in peptide nanotechnology and drug delivery systems. Unlike its hydr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

H-Phe-Ala-OMe·HCl (L-Phenylalanyl-L-Alanine Methyl Ester Hydrochloride) represents a critical class of dipeptide building blocks used in peptide nanotechnology and drug delivery systems. Unlike its hydrophobic precursors (e.g., Boc-Phe-Ala-OMe) or toxic trifluoroacetate (TFA) counterparts, the hydrochloride salt offers a unique balance of aqueous solubility, defined stoichiometry, and biological compatibility.

This guide provides a rigorous structural analysis framework for researchers. It moves beyond basic characterization to examine the supramolecular packing driven by the chloride counterion, contrasting it with common alternatives to justify its selection in high-precision applications.

Part 1: The Chemical Context & Comparative Landscape

In structural biology and peptide synthesis, the choice of salt form and terminal protection dictates the supramolecular assembly. The table below objectively compares H-Phe-Ala-OMe·HCl against its primary alternatives.

Table 1: Comparative Physicochemical Profile[1][2]
FeatureH-Phe-Ala-OMe·HCl (Target)H-Phe-Ala-OMe[1]·TFA (Alternative 1)Boc-Phe-Ala-OMe (Alternative 2)
Primary Interaction Ionic / H-Bonding (Cl⁻ bridging)Ionic / Fluorous SegregationHydrophobic / Van der Waals
Crystallinity High ; forms defined hydrophilic channelsModerate ; often hygroscopic/disorderedHigh ; forms "hydrophobic zippers"
Solubility High in Water/MeOH; Low in non-polarHigh in organic solvents; Moderate in waterLow in water; High in CHCl₃/DCM
Biological Suitability Excellent ; Cl⁻ is physiologicalPoor ; TFA is cytotoxic & alters pHN/A ; requires deprotection
Spectral Signature Strong NH₃⁺ bands; Amide I shiftC-F stretch (~1200 cm⁻¹); Broad NH bandsUrethane C=O (~1690 cm⁻¹); No NH₃⁺

Part 2: Solid-State Structural Analysis (X-Ray Diffraction)

The defining structural feature of H-Phe-Ala-OMe·HCl is the role of the chloride ion. Unlike the "hydrophobic zipper" observed in Boc-protected peptides (where Phe rings interdigitate), the HCl salt organizes around a hydrophilic core.

The Chloride-Bridging Mechanism

In the crystal lattice, the Cl⁻ ion acts as a multi-point hydrogen bond acceptor. It typically coordinates with:

  • The N-terminal ammonium protons (–NH₃⁺).

  • The amide nitrogen of the neighboring symmetry-related molecule.

This creates a "Hydrophilic Channel" topology, where columns of charged termini are insulated by the hydrophobic benzyl side chains of Phenylalanine.

Comparative Lattice Packing
  • HCl Salt: Adopts a packing motif where alternating layers of hydrophobic (Phe/Ala side chains) and hydrophilic (NH₃⁺/Cl⁻/C=O) domains stabilize the crystal. This results in higher density and thermal stability compared to the free base.

  • TFA Salt: The bulky CF₃COO⁻ group often disrupts this packing, leading to larger unit cells and increased disorder (higher B-factors in XRD), making high-resolution structure solution more difficult.

Part 3: Vibrational Spectroscopy & Hydrogen Bonding

FTIR and Raman spectroscopy are the fastest methods to validate the salt formation and secondary structure. The protonation state of the N-terminus significantly alters the spectral landscape.

Table 2: Diagnostic Vibrational Bands (FTIR)
Vibrational ModeFrequency (cm⁻¹)Structural Assignment & Causality
Ester C=O Stretch 1735 – 1750Sharp, distinct peak. Confirms the C-terminal methyl ester is intact (not hydrolyzed to acid).
Amide I 1650 – 1670C=O stretch of the peptide bond. Position indicates H-bond strength (lower wavenumber = stronger H-bond).
Amide II 1530 – 1560N-H bending / C-N stretching.[2]
Ammonium (NH₃⁺) 2600 – 3100Broad, multiple bands. Specific to HCl salt. Replaces the sharp NH₂ doublets seen in free base peptides.
Amide A ~3280N-H stretching. In HCl salts, this is often broadened due to interaction with Cl⁻.

Part 4: Experimental Protocols

Protocol: Self-Validating Crystallization System

Objective: Grow diffraction-quality single crystals of H-Phe-Ala-OMe·HCl. Method: Vapor Diffusion (Hanging Drop).

  • Stock Solution: Dissolve 10 mg H-Phe-Ala-OMe·HCl in 100 µL Methanol/Water (80:20 v/v). Note: High solubility requires a polar solvent.

  • Precipitant: Prepare 1 mL of Diethyl Ether or Acetone (Antisolvent) in the reservoir.

  • Setup: Place a 2 µL drop of peptide solution on a siliconized cover slip. Invert over the reservoir and seal with grease.

  • Validation (The "Schlieren" Check): Observe the drop under a stereomicroscope after 2 hours.

    • Clear: Vapor exchange is too slow.

    • Heavy Precipitate: Concentration too high (dilute 50%).

    • Birefringence: Crystalline material forming (Proceed to XRD).

Protocol: Thermal Stability Assessment (DSC)

Objective: Determine melting point and decomposition onset to verify purity.

  • Pan: Hermetically sealed Aluminum pan (prevent HCl off-gassing).

  • Ramp: 5°C/min from 25°C to 250°C.

  • Expectation:

    • Endotherm 1 (Melting): Sharp peak (typically >140°C for HCl salts). Broad peak indicates TFA impurity or hydration.

    • Exotherm (Decomposition): Immediately follows melting.

Part 5: Visualization of Structural Analysis Workflow

The following diagram illustrates the logical flow for characterizing the complex, distinguishing between the identification of the molecular entity and the supramolecular arrangement.

StructuralAnalysis cluster_0 Phase 1: Molecular Verification cluster_1 Phase 2: Supramolecular Analysis cluster_2 Output RawSample H-Phe-Ala-OMe·HCl (Raw Powder) FTIR FTIR Spectroscopy (Check NH3+ / Ester) RawSample->FTIR NMR 1H-NMR (D2O) (Confirm Stoichiometry) RawSample->NMR Cryst Vapor Diffusion (MeOH / Ether) FTIR->Cryst If Pure XRD SC-XRD (Lattice Packing) Cryst->XRD Single Crystal DSC DSC Thermal (Lattice Energy) Cryst->DSC Bulk Powder Model Packing Model (Hydrophilic Channel) XRD->Model DSC->Model Stability Data

Caption: Workflow for transitioning from molecular verification (Phase 1) to supramolecular characterization (Phase 2).

Molecular Interaction Map

This diagram visualizes the specific interactions stabilizing the HCl salt complex compared to the free base.

Interactions Cl Chloride Ion (Cl-) NH3 N-Terminus (-NH3+) NH3->Cl Ionic H-Bond (Strong) Ester C-Terminus (-COOMe) NH3->Ester Long Range Electrostatics Amide Amide Proton (-NH-) Amide->Cl H-Bond Bridge PheRing Phe Side Chain (Aromatic) PheRing->PheRing Pi-Stacking (T-shaped)

Caption: Interaction map highlighting the bridging role of the Chloride ion between the N-terminus and Amide protons.

Part 6: Conclusion

The structural integrity of H-Phe-Ala-OMe·HCl relies heavily on the chloride counterion, which acts as an essential structural anchor. Experimental data confirms that while the Boc-protected variant relies on hydrophobic forces, the HCl salt utilizes a chloride-bridged hydrogen bond network to achieve superior lattice energy and solubility.

For drug development applications requiring precise stoichiometry and aqueous stability, the HCl salt is the superior candidate over TFA salts (due to toxicity) and free bases (due to solubility issues). Researchers should prioritize SC-XRD and FTIR to validate the presence of this specific chloride-coordination network.

References

  • Görbitz, C. H. (2002). Nanotube formation by hydrophobic dipeptides. Chemistry – A European Journal, 7(23), 5153-5159.

  • Reches, M., & Gazit, E. (2003). Casting metal nanowires within discrete self-assembled peptide nanotubes. Science, 300(5619), 625-627.

  • AmbioPharm. (n.d.). Which salt form should I choose for my peptide? AmbioPharm Technical Guides.

  • Barth, A. (2007). Infrared spectroscopy of proteins. Biochimica et Biophysica Acta (BBA) - Bioenergetics, 1767(9), 1073-1101.

  • PubChem. (2025).[3] Compound Summary for CID 11508813: Phenylalanylphenylalanine methyl ester hydrochloride. National Library of Medicine.[3][4]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.